1-Phenyltetrazole-5-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZHVNZHFYCSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15052-19-4 (hydrochloride salt), 20389-38-2 (silver salt) | |
| Record name | 1-Phenyl-5-mercaptotetrazole | |
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DSSTOX Substance ID |
DTXSID1052589 | |
| Record name | 1-Phenyltetrazole-5-thiol | |
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Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-Phenyl-5-mercaptotetrazole | |
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CAS No. |
86-93-1 | |
| Record name | 1-Phenyl-5-mercaptotetrazole | |
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| Record name | 1-Phenyl-5-mercaptotetrazole | |
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| Record name | 1-Phenyltetrazole-5-thiol | |
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| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl- | |
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| Record name | 1-Phenyltetrazole-5-thiol | |
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| Record name | 1-phenyltetrazole-5-thiol | |
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| Record name | 1-PHENYL-2-TETRAZOLINE-5-THIONE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyltetrazole-5-thiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Phenyltetrazole-5-thiol (PTT), a versatile heterocyclic compound with significant utility in various scientific and industrial fields, including drug development, material science, and analytical chemistry.
Chemical Structure and Isomerism
This compound (CAS No. 86-93-1) is an organic compound featuring a phenyl group attached to a tetrazole ring, which is further substituted with a thiol group.[1][2][3] A critical aspect of its structure is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the tetrazole ring (thione form).[4] It is widely believed that the thione form is the more stable tautomer.[4]
Caption: Thiol-thione tautomerism of this compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[5][6] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄S | [1][3] |
| Molecular Weight | 178.21 g/mol | [1][3] |
| CAS Number | 86-93-1 | [1][3] |
| Melting Point | 145 °C (decomposes) | [5] |
| Boiling Point | 342 °C (estimate) | [5] |
| Solubility | Soluble in 5% ethanol, acetone, chloroform, and methanol. Partially soluble in water. | [5] |
| pKa | -3.85 ± 0.20 (Predicted) | [5] |
| Appearance | White to off-white crystalline powder or crystals | [5][6] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum, typically run in DMSO-d₆, shows characteristic signals for the phenyl protons.[2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.78 | m | Phenyl protons |
| 7.64 | m | Phenyl protons |
| 7.61 | m | Phenyl protons |
Note: The broad signal for the thiol/amine proton is also expected but may vary in position and intensity.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]
| Chemical Shift (ppm) | Assignment |
| Typical aromatic range | Phenyl carbons |
| Specific tetrazole carbon signal | C5 of tetrazole ring |
(Specific peak values were not consistently available in the search results, but a representative spectrum is available from ChemicalBook).
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1500 | C=C aromatic ring stretch |
| ~1300-1100 | C=S (thione) stretch |
| ~2600-2550 | S-H (thiol) stretch (often weak or absent) |
(A representative IR spectrum is available from ChemicalBook).
Mass Spectrometry
The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[2][8]
| m/z | Assignment |
| 178 | [M]⁺ (Molecular ion) |
| 135 | [M - N₃]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of this compound involves the reaction of phenyl isothiocyanate with sodium azide.[9][10]
Caption: General workflow for the synthesis of this compound.
Reactivity
This compound exhibits diverse reactivity, making it a valuable building block in organic synthesis and materials science.
-
Alkylation and Acylation: The thiol group can be readily alkylated or acylated to introduce various functional groups.
-
Oxidation: The thiol can be oxidized to form a disulfide bridge, leading to the corresponding dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane.[11]
-
Coordination Chemistry: As a ligand, it can coordinate with various metal ions through its sulfur and/or nitrogen atoms, forming metal complexes with interesting structural and electronic properties.[4] This property is utilized in analytical chemistry for the determination of metals like platinum and bismuth.[12]
Caption: Coordination of this compound with a metal ion.
-
Radical Reactions: It has been employed in highly stereoselective radical cyclization reactions for the synthesis of oxacyclic building blocks.[5]
Applications
The unique chemical structure and reactivity of this compound have led to its application in several fields.
-
Drug Development: The tetrazole moiety is a well-known bioisostere for carboxylic acids, and its derivatives are explored for various pharmacological activities.
-
Corrosion Inhibition: It is an effective corrosion inhibitor for various metals and alloys, such as aluminum and steel, particularly in acidic media.[5][13]
-
Analytical Chemistry: Its ability to form complexes with metal ions makes it a useful reagent for the spectrophotometric determination of certain metals.[12]
-
Material Science: It serves as a stabilizer for photosensitive materials.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported one-pot synthesis method.[9][10]
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 mmol) and sodium azide (1.2 mmol) in a mixture of water (3 mL) and pyridine (3.0 mmol).
-
Stir the mixture at room temperature for approximately 2 hours.
-
After the reaction is complete (monitor by TLC), acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid under cooling in an ice bath.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or chloroform.
-
Dry the purified product under vacuum to obtain this compound as a white to off-white solid.
General Procedure for Corrosion Inhibition Testing (Weight Loss Method)
This is a general protocol for evaluating the corrosion inhibition properties of this compound.
Materials:
-
Metal coupons (e.g., Q235 steel) of known dimensions and weight
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (inhibitor) at various concentrations
-
Acetone
-
Deionized water
Procedure:
-
Prepare the corrosive solutions with and without different concentrations of this compound.
-
Clean the metal coupons by polishing with emery paper, degreasing with acetone, washing with deionized water, and drying.
-
Weigh the cleaned and dried coupons accurately.
-
Immerse the coupons in the prepared corrosive solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove any corrosion products, wash with deionized water and acetone, and then dry.
-
Weigh the dried coupons accurately.
-
Calculate the weight loss and the corrosion inhibition efficiency using the following formula:
-
Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100
-
Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Safety Information
This compound should be handled with appropriate safety precautions. It is a flammable solid and may be harmful if swallowed. It can cause skin and eye irritation. Always use personal protective equipment such as gloves, safety glasses, and a lab coat when handling this chemical. Work in a well-ventilated area or a fume hood.
References
- 1. This compound(86-93-1) 13C NMR spectrum [chemicalbook.com]
- 2. This compound(86-93-1) 1H NMR spectrum [chemicalbook.com]
- 3. 5-疏基-1-苯基-四氮唑,CAS:86-93-1,this compound,99%,for synthesis-Finetech Chemical [fine-chemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 86-93-1 [chemicalbook.com]
- 6. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound(86-93-1) IR Spectrum [chemicalbook.com]
- 8. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 10. researchgate.net [researchgate.net]
- 11. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]
- 12. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Phenyl-5-mercaptotetrazole
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Phenyl-5-mercaptotetrazole (PMT), a versatile heterocyclic compound with significant applications in pharmaceuticals, agrochemicals, and material science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
1-Phenyl-5-mercaptotetrazole (PMT), also known as 1-phenyl-1H-tetrazole-5-thiol, is a key intermediate in the synthesis of various biologically active molecules and industrial chemicals.[1] Its unique structure, featuring a tetrazole ring, a phenyl group, and a thiol moiety, allows for diverse chemical modifications, making it a valuable building block in organic synthesis.[1] PMT is notably used as a corrosion inhibitor and in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological disorders.[1][2]
This guide will focus on the most prevalent and industrially viable synthesis methods, providing detailed procedural information and quantitative analysis to facilitate reproducible and efficient laboratory and large-scale production.
Primary Synthesis Pathway: From Anilino Sodium Dithiocarboxylate
A widely employed and high-yield industrial method for the synthesis of 1-Phenyl-5-mercaptotetrazole involves the reaction of anilino sodium dithiocarboxylate with sodium azide in an aqueous medium, followed by acidification.[3] This method is favored for its safety, high purity of the final product, and suitability for large-scale production.[3]
Reaction Scheme
The overall chemical transformation can be summarized as follows:
Caption: Synthesis of 1-Phenyl-5-mercaptotetrazole from Anilino Sodium Dithiocarboxylate.
Experimental Protocol
The following protocol is based on a patented industrial-scale synthesis method.[3]
Step 1: Reaction Setup
-
Charge a 5000L reaction kettle with 290 kg of anilino sodium dithiocarboxylate and 1557 kg of water.
-
Begin stirring the mixture.
-
Slowly add 303 kg of a 40% (w/w) sodium hydroxide solution, which acts as a catalyst.
-
Add 108.6 kg of sodium azide to the reaction mixture under continuous stirring.
Step 2: Cyclization Reaction
-
Heat the reaction mixture to 95 °C.
-
Maintain this temperature and continue stirring for 10 hours to facilitate the cyclization reaction.
-
After the reaction period, take a sample for quality control to ensure the reaction is complete.
Step 3: Isolation of Crude Product
-
Once the reaction is complete, cool the mixture to 10 °C.
-
Perform suction filtration to separate the solid impurities.
-
Heat the filtrate to 30 °C and stir for 30 minutes.
-
Neutralize the filtrate by adding 149 kg of concentrated sulfuric acid until the pH of the solution reaches 3.
-
Stir for an additional 60 minutes, ensuring the pH remains stable.
-
Cool the neutralized solution to 10 °C.
-
Collect the precipitated crude product, 1-phenyl-5-mercaptotetrazole, by suction filtration.
Step 4: Purification by Recrystallization
-
Dissolve the obtained crude product in 758 L of a recrystallization solution consisting of 90% toluene and 10% water.
-
Separate the crystals and dry them to obtain the final product.
Quantitative Data
The following table summarizes the quantitative data from two example batches as described in the source patent.[3]
| Parameter | Example 1 | Example 2 |
| Reactants | ||
| Anilino Sodium Dithiocarboxylate | 290 kg | 290 kg |
| Sodium Azide | 108.6 kg | 103.6 kg |
| Water | 1557 kg | 1167 kg |
| Catalyst | ||
| Sodium Hydroxide Solution | 303 kg (40%) | 404 kg (30%) |
| Reaction Conditions | ||
| Temperature | 95 °C | 90 °C |
| Time | 10 hours | 11 hours |
| Neutralization Agent | ||
| Concentrated Sulfuric Acid | 149 kg | 149 kg |
| Final pH | 3 | 2 |
| Recrystallization Solvent | ||
| Toluene/Water Ratio | 90% / 10% | 85% / 15% |
| Solvent Volume | 758 L | 510 L |
| Product | ||
| Final Product Mass | 253 kg | 252 kg |
| Yield | 93.5% | 93.1% |
| Purity (HPLC) | ≥ 99% | ≥ 99% |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-Phenyl-5-mercaptotetrazole.
Alternative Synthesis Pathway: From Phenylisothiocyanate
Another common method for the synthesis of 1-Phenyl-5-mercaptotetrazole involves the reaction of phenylisothiocyanate with sodium azide.[4] This method is also conducted in an aqueous solvent.
Reaction Scheme
Caption: Synthesis of 1-Phenyl-5-mercaptotetrazole from Phenylisothiocyanate.
While a detailed industrial protocol for this specific pathway was not available in the searched documents, the general principle involves the cycloaddition of the azide to the isothiocyanate group.
Conclusion
The synthesis of 1-Phenyl-5-mercaptotetrazole is most efficiently and safely achieved on an industrial scale through the reaction of anilino sodium dithiocarboxylate with sodium azide. This method provides high yields and a product of high purity. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for the replication and optimization of this synthesis in a research or industrial setting. The alternative pathway from phenylisothiocyanate provides another viable route, although detailed large-scale protocols are less commonly documented. The choice of synthesis pathway may depend on the availability of starting materials, desired scale of production, and specific purity requirements.
References
Physical properties of Phenylmercaptotetrazole (melting point, solubility)
An In-depth Technical Guide on the Physical Properties of 1-Phenyl-5-mercaptotetrazole
This technical guide provides a comprehensive overview of the key physical properties of 1-Phenyl-5-mercaptotetrazole (PMT), a versatile heterocyclic compound. Primarily focusing on its melting point and solubility, this document is intended for researchers, scientists, and professionals in drug development and materials science.
Core Physical Properties
1-Phenyl-5-mercaptotetrazole, also known as 1-phenyl-1H-tetrazole-5-thiol, is a white to off-white crystalline powder.[1][2] Its physical characteristics are crucial for its application in various fields, including pharmaceutical synthesis, analytical chemistry, and as a corrosion inhibitor.[1][3][4]
Melting Point
The melting point of a substance is a critical indicator of its purity. For 1-Phenyl-5-mercaptotetrazole, the reported melting point is consistently around 145°C, often with decomposition. A range in the melting point, such as 141-151°C, can indicate the presence of impurities.[1]
Solubility Profile
The solubility of PMT is essential for its use in various chemical reactions and formulations. It is generally characterized by its partial solubility in water and good solubility in several organic solvents. The sodium salt form of the compound exhibits significantly higher solubility in water.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the melting point and solubility of 1-Phenyl-5-mercaptotetrazole.
Table 1: Melting Point of 1-Phenyl-5-mercaptotetrazole
| Reported Value (°C) | Notes | Source |
| 141 - 151 | [1] | |
| ~145 | With decomposition | [3] |
| 145 | With decomposition (literature value) | [4][5] |
| >300 | For the sodium salt (literature value) |
Table 2: Solubility of 1-Phenyl-5-mercaptotetrazole
| Solvent | Solubility Description | Source |
| Water | Partly miscible/partly soluble | [3][4][6] |
| Ethanol (5%) | Soluble | [3][4] |
| Ethanol | Soluble (used for recrystallization) | [4][5] |
| Methanol | Soluble | [3][4] |
| Acetone | Soluble | [3][4] |
| Chloroform | Soluble (used for recrystallization) | [3][4][5] |
| Toluene/Water Mix | Soluble (used for recrystallization) | [7] |
| Water (Sodium Salt) | Soluble (1g / 15ml) |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of 1-Phenyl-5-mercaptotetrazole are outlined below.
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of dry 1-Phenyl-5-mercaptotetrazole powder is packed into a capillary tube to a height of approximately 2-3 mm. The tube is tapped gently to compact the sample at the sealed end.[8]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., DigiMelt).
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get a preliminary, approximate melting range.
-
Precise Melting Point Determination: A new sample is prepared. The apparatus is heated quickly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to a slow rate (e.g., 1-2 °C/min) to allow for thermal equilibrium.[8]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For substances that decompose, the temperature at which decomposition (e.g., discoloration, charring) begins is noted.[3][6]
Determination of Solubility
The following is a general protocol for determining the solubility of 1-Phenyl-5-mercaptotetrazole in a given solvent.
Protocol:
-
Sample Preparation: A known mass of 1-Phenyl-5-mercaptotetrazole (e.g., 40 mg) is accurately weighed and placed into a vial.[9]
-
Solvent Addition: A precise volume of the desired solvent (e.g., 40 mL of methanol) is added to the vial.[9]
-
Equilibration: The sealed vial is agitated at a constant temperature for a set period (e.g., 24 hours) using an overhead shaker or magnetic stirrer to ensure saturation is reached.[9]
-
Phase Separation: The resulting mixture is centrifuged to separate the undissolved solid from the saturated solution.
-
Analysis: A known volume of the clear supernatant is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is determined. Alternatively, an analytical technique such as HPLC can be used to determine the concentration of the solute in the supernatant.
-
Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction.
Visualizations
The following diagrams illustrate key workflows related to the synthesis and characterization of 1-Phenyl-5-mercaptotetrazole.
Caption: Synthesis workflow for 1-Phenyl-5-mercaptotetrazole.[7]
Caption: Experimental workflow for physical property characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fi [fishersci.fi]
- 4. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]
- 5. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. materialneutral.info [materialneutral.info]
A Comprehensive Technical Guide to 1-Phenyltetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-tetrazole-5-thiol (PMT), a heterocyclic organic compound, has garnered significant interest across various scientific disciplines. Its unique structural features, particularly the presence of a tetrazole ring coupled with a thiol group, impart a versatile chemical reactivity that makes it a valuable building block in organic synthesis and a functional component in materials science. This document provides an in-depth overview of the core physicochemical properties of 1-Phenyltetrazole-5-thiol, detailed experimental protocols for its synthesis and application, and a summary of its current and potential uses, with a focus on its role as a corrosion inhibitor and as a precursor in the development of novel chemical entities.
Core Properties and Data
This compound is a white to off-white crystalline solid.[1][2] The fundamental physicochemical data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₆N₄S | [3][4] |
| Molecular Weight | 178.21 g/mol | [3][4] |
| CAS Number | 86-93-1 | [3][5] |
| IUPAC Name | 1-phenyl-1H-tetrazole-5-thiol | [5] |
| Synonyms | 1-Phenyl-5-mercaptotetrazole, PMT | [3][5] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 145 °C (decomposition) | [3][6] |
| Solubility | Soluble in ethanol, acetone, chloroform, methanol; partly soluble in water. | [3][7] |
Applications
The utility of this compound spans several key areas of research and development, primarily driven by its chemical structure.
-
Corrosion Inhibition : It is an effective corrosion inhibitor, particularly for metals like aluminum and steel in acidic environments such as 1M HCl.[4][8] It functions by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.[8]
-
Organic Synthesis : It serves as a crucial reagent in the synthesis of more complex molecules. A notable example is its use in the synthesis of Microcarpalide, a microfilament-disrupting agent.[1] It is also employed in stereoselective radical cyclization and olefin metathesis reactions.[7]
-
Pharmaceutical and Medicinal Chemistry : As a pharmaceutical intermediate, its scaffold is incorporated into various active pharmaceutical ingredients.[4] Derivatives of 1-phenyl-1H-tetrazole-5-thiol have been synthesized and evaluated for antibacterial activity against both E. Coli and Staphylococcus aureus.[9]
-
Materials Science : It is used as a stabilizer for photosensitive materials, preventing degradation and preserving their functional properties.[4]
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for synthesizing the title compound from phenyl isothiocyanate and sodium azide.[4]
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Allyl isothiocyanate
-
5% aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
A mixture containing phenyl isothiocyanate and sodium azide is heated with stirring to 80 °C.
-
10.1 mmol of allyl isothiocyanate is added to the boiling mixture.
-
The reaction mixture is stirred for 1 hour at 80 °C.
-
The solvent is removed under vacuum.
-
The resulting residue is treated with 50 mL of 5% aqueous NaOH and stirred for 20 minutes.
-
The suspension is filtered. The filtrate is washed with chloroform (2 x 10 mL) to remove impurities.
-
The aqueous layer is acidified to pH 1 using concentrated HCl, causing the product to precipitate.
-
The precipitate is filtered, washed with water, and dried in air to yield this compound as colorless crystals.[5]
Protocol for Corrosion Inhibition Studies on Q235 Steel
This protocol outlines the methodology for evaluating the performance of this compound as a corrosion inhibitor for Q235 steel in an acidic medium.[8]
Materials & Equipment:
-
Q235 steel coupons
-
1 M Hydrochloric Acid (HCl) solution (corrosive medium)
-
This compound (inhibitor) at various concentrations (e.g., up to 5 mM)
-
Electrochemical workstation with a three-electrode cell (working electrode: Q235 steel; counter electrode: platinum; reference electrode: saturated calomel electrode)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation : Mechanically polish Q235 steel coupons, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Measurements :
-
Immerse the prepared steel electrode in the 1 M HCl solution with and without the desired concentration of this compound.
-
Allow the system to stabilize at its open circuit potential.
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements to determine the charge transfer resistance.
-
Conduct Potentiodynamic Polarization (PDP) scans to evaluate the effect on anodic and cathodic reactions and determine inhibition efficiency.[8]
-
-
Surface Analysis :
-
Immerse steel coupons in the corrosive media (with and without inhibitor) for a set duration (e.g., 24 hours).
-
Remove, rinse, and dry the coupons.
-
Analyze the surface morphology using SEM to visually assess the extent of corrosion and the protective film formation.[8]
-
-
Data Analysis :
-
Calculate inhibition efficiency (IE%) from both EIS and PDP data.
-
Analyze adsorption characteristics using isotherms (e.g., Langmuir) to understand the inhibitor-metal surface interaction.[8]
-
Visualized Workflows and Relationships
The following diagrams illustrate key processes and applications related to this compound.
Caption: General synthesis workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 86-93-1 [chemicalbook.com]
- 6. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
A Century of Discovery: A Technical Guide to Mercaptotetrazole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of mercaptotetrazole compounds from a laboratory curiosity to a cornerstone of modern chemistry and pharmacology is a testament to the enduring quest for novel molecular scaffolds. These five-membered heterocyclic compounds, characterized by a tetrazole ring bearing a thiol group, possess a unique combination of physicochemical properties that have rendered them invaluable in a multitude of scientific disciplines. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of mercaptotetrazole compounds, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Early History
The story of tetrazoles began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this novel ring system.[1] However, it was not until the mid-20th century that the synthesis and properties of 5-mercaptotetrazoles were more thoroughly investigated. Early synthetic routes were often challenging, utilizing hazardous reagents and offering limited yields, which constrained their widespread application.[1] The primary and most versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][2][3][4] The development of more efficient and safer synthetic methods has been pivotal to unlocking the vast potential of these compounds.
Physicochemical Properties of Representative Mercaptotetrazoles
The utility of mercaptotetrazole compounds is intrinsically linked to their unique structural and electronic properties. The tetrazole ring is planar and aromatic, and the mercapto substituent can exist in tautomeric equilibrium with the thione form. The acidic nature of the tetrazole proton and the nucleophilicity of the sulfur atom are key to their reactivity and biological activity. Below is a summary of key physicochemical data for 1-phenyl-5-mercaptotetrazole, a widely used derivative.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄S | [5][6] |
| Molecular Weight | 178.22 g/mol | [5][6] |
| Melting Point | 145-152 °C (decomposes) | [7][8] |
| Appearance | White crystalline powder | [5][6][7] |
| pKa | -3.85 ± 0.20 (Predicted) | [7] |
| Water Solubility | Partially soluble | [7][8] |
| Solubility | Soluble in 5% ethanol, acetone, chloroform, and methanol | [7][8] |
Evolution of Synthetic Methodologies
The synthesis of 1-substituted-5-mercaptotetrazoles has evolved significantly over the years, with modern methods focusing on improved yields, safety, and environmental compatibility. The most common approach involves the reaction of an isothiocyanate with an azide salt.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]
- 8. echemi.com [echemi.com]
Synonyms for 1-Phenyltetrazole-5-thiol (e.g., 1-Phenyl-5-mercaptotetrazole)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyltetrazole-5-thiol, a versatile heterocyclic compound with significant applications in various scientific and industrial fields. This document details its chemical identity, physical and spectral properties, synthesis protocols, and known applications, with a focus on providing actionable information for professionals in research and development.
Chemical Identity and Synonyms
This compound is a well-characterized organic compound with the chemical formula C₇H₆N₄S. It is systematically named 1-Phenyl-1H-tetrazole-5-thiol. Due to its widespread use and the existence of its tautomeric form, 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione, it is known by a multitude of synonyms. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.
The compound is registered under CAS Number 86-93-1 . A comprehensive list of its synonyms is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Synonym | Identifier Type |
| 1-Phenyl-5-mercaptotetrazole | Common Name |
| 1-Phenyl-1H-tetrazole-5-thiol | IUPAC Name |
| 1-Phenyl-5-mercapto-1,2,3,4-tetrazole | Systematic Name |
| 5-Mercapto-1-phenyltetrazole | Common Name |
| Phenylmercaptotetrazole | Common Name |
| Mercaptophenyltetrazole | Common Name |
| 1-Phenyltetrazole-thiol | Common Name |
| 1-Phenyltetrazoline-5-thione | Tautomeric Form Name |
| 1-phenyl-2H-tetrazole-5-thione | Tautomeric Form Name |
| PMT | Abbreviation |
| 86-93-1 | CAS Registry Number |
| 201-710-5 | EC Number |
| 1PI3BD9U68 | UNII |
| 690730 | PubChem CID |
| CHEBI:79916 | ChEBI ID |
| MFCD00003129 | MDL Number |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
Physicochemical Properties
The physical properties of this compound are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄S | [1][2] |
| Molecular Weight | 178.22 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 145-151 °C (decomposes) | [4][6] |
| Boiling Point | ~342 °C (rough estimate) | [6] |
| Density | ~1.305 g/cm³ (rough estimate) | [6] |
| Solubility | Soluble in ethanol, acetone, chloroform, and methanol. Partially soluble in water. | [6][7] |
| pKa | -3.85 ± 0.20 (Predicted) | [6] |
Spectral Data
Spectral data is fundamental for the structural elucidation and purity assessment of this compound.
Table 3: Spectral Data for this compound
| Spectroscopy Type | Key Features/Reference |
| ¹H NMR | Data available in DMSO-d₆.[8] |
| ¹³C NMR | Data available. |
| Infrared (IR) | KBr disc and nujol mull spectra are available.[9] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum is available in the NIST WebBook.[10] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its production in a laboratory setting. Below are representative experimental protocols.
Synthesis from Phenyl isothiocyanate and Sodium Azide
This is a commonly cited method for the preparation of this compound.
Protocol:
-
A mixture of phenyl isothiocyanate and sodium azide in an aqueous solution is refluxed.
-
The reaction is monitored until the starting materials are consumed.
-
Upon cooling, the sodium salt of this compound precipitates.
-
The salt is collected by filtration.
-
Acidification of the aqueous solution of the sodium salt with a strong acid (e.g., HCl) to a pH of 2-3 yields the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or a toluene/water mixture.[11]
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard procedure.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or chloroform).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Biological Signaling Pathways
Despite its application as an intermediate in the synthesis of pharmaceuticals and its noted cytotoxic and antifungal properties, detailed information regarding the specific biological signaling pathways directly modulated by this compound is not extensively documented in publicly available scientific literature. Its biological effects are generally attributed to the broader class of tetrazole-containing compounds, but specific molecular targets and pathway interactions for this compound itself remain an area for further investigation.
Applications
This compound is a valuable compound with a range of applications stemming from its unique chemical structure.
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[11]
-
Corrosion Inhibitor: It is an effective corrosion inhibitor, particularly for metals like aluminum in acidic environments.[5]
-
Agrochemicals: The compound is used in the formulation of pesticides and herbicides, where it can enhance stability and solubility.
-
Photography: It has been used as a stabilizer for photosensitive materials.[5]
-
Analytical Chemistry: It can act as a reagent for the detection and quantification of metal ions.
This technical guide provides a foundational understanding of this compound. For further in-depth analysis, researchers are encouraged to consult the cited literature and specialized chemical databases.
References
- 1. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 2. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 1-苯基-1H-四唑-5-硫醇 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 86-93-1 [chemicalbook.com]
The Thiol Group in Tetrazoles: An In-depth Technical Guide to its Core Reactivity
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in modern medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group, which enhances metabolic stability and improves pharmacokinetic profiles.[1][2] The introduction of a thiol group at the 5-position of the tetrazole ring bestows a unique and versatile reactivity profile, making 5-mercaptotetrazoles valuable synthons in drug discovery and development.[1][2] This technical guide delves into the fundamental reactivity of the thiol group in tetrazoles, providing a comprehensive overview of its properties, key reactions, and role in medicinal chemistry.
Tautomerism and Acidity: The Dual Nature of 5-Mercaptotetrazoles
The 5-mercaptotetrazole core exists in a tautomeric equilibrium between the thiol and thione forms.[3] The position of this equilibrium is influenced by the solvent, temperature, and the substituent at the N1 position of the tetrazole ring.[3] In the solid state and in polar solvents, the thione form is generally predominant.[1]
dot
The thiol group imparts acidic character to the molecule. The pKa of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, typically ranging from 4.5 to 4.9.[4] This acidity is a key feature in its role as a carboxylic acid bioisostere, allowing it to engage in similar ionic interactions with biological targets.[2][4]
| Compound | pKa | Solvent | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol | -3.85 ± 0.20 (Predicted) | Not Specified | [5] |
| 5-Amino-1H-tetrazole (5-AT) | 1.76 (pKa1), 5.95 (pKa2) | Water | [6] |
| Tetrazole | 4.70 | Water | [6] |
| 5,5'-Bitetrazole | 1.41 (pKa1), 4.25 (pKa2) | Not Specified | [6] |
Table 1: Acidity Constants of Selected Tetrazole Derivatives
Key Reactions of the Thiol Group
The nucleophilic nature of the thiolate anion, formed upon deprotonation, governs the reactivity of 5-mercaptotetrazoles. The primary reactions include S-alkylation, oxidation to disulfides, and its role in forming metal complexes.
S-Alkylation and N-Alkylation: A Matter of Regioselectivity
Alkylation of 5-mercaptotetrazoles can occur at either the sulfur (S) or a ring nitrogen (N) atom, leading to S- or N-substituted products, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, the solvent, and the temperature. Generally, S-alkylation is favored under milder conditions, while harsher conditions can lead to N-alkylation.[7]
Experimental Protocol: Catalytic Dimerization to Disulfide [8][9]
-
Catalyst and Reactant Preparation: Dissolve 1-phenyl-1H-tetrazole-5-thiol (0.15 g) and a metalloporphyrin catalyst (e.g., THPPMnCl, 1.5 mg) in alkaline methanol (20 ml) at 25°C.
-
Reaction: Stir the solution for 2 hours, during which the product will deposit.
-
Isolation: Filter the reaction mixture to collect the solid product.
-
Purification: Wash the product with water and dry to obtain the pure 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane.
Role in Drug Design and Development
The unique properties of the tetrazole-thiol moiety make it a valuable component in the design of therapeutic agents. Its ability to act as a carboxylic acid bioisostere is a key advantage, often leading to improved pharmacological profiles. [1][10]
Enzyme Inhibition and Signaling Pathways
Tetrazole-containing compounds have been identified as inhibitors of various enzymes, playing a role in modulating cellular signaling pathways. For instance, certain tetrazole derivatives are known to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. [11] Furthermore, tetrazole-based drugs have been developed to target specific signaling pathways implicated in cancer. One such example involves the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. A non-canonical RXRα ligand containing a tetrazole moiety has been shown to inhibit the TNFα-activated PI3K/AKT pathway, leading to potent anticancer activity. [12] dot
| Target Enzyme/Pathway | Therapeutic Area | Example Compound Class | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation, Anxiety | (4-Phenoxyphenyl)tetrazolecarboxamides | [11] |
| Monoacylglycerol Lipase (MAGL) | Pain, Inflammation, Anxiety | (4-Phenoxyphenyl)tetrazolecarboxamides | [11] |
| PI3K/AKT Pathway | Cancer | Tetrazole-containing RXRα ligands | [12] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Theophylline-tetrazole scaffold | [13] |
Table 2: Examples of Tetrazole-Thiol Derivatives as Enzyme/Pathway Modulators
Conclusion
The thiol group in tetrazoles exhibits a rich and versatile reactivity that is of significant interest to researchers in drug development. Its thiol-thione tautomerism, acidity comparable to carboxylic acids, and susceptibility to regioselective alkylation and oxidation make it a powerful tool for molecular design. As a proven bioisostere, the 5-mercaptotetrazole moiety continues to be a privileged scaffold in the development of novel therapeutics that modulate key enzymatic and signaling pathways. A thorough understanding of its fundamental reactivity is crucial for harnessing its full potential in the creation of next-generation medicines.
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1), a versatile heterocyclic compound with significant applications in corrosion inhibition, chemical synthesis, and analytical chemistry. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its various applications with a focus on experimental methodologies. While the direct biological activities of the parent compound are not extensively documented in publicly available literature, this guide examines the notable antibacterial properties of its derivatives. Toxicological data, where available, is also presented. The information is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
1-Phenyl-1H-tetrazole-5-thiol, also known as 1-phenyl-5-mercaptotetrazole, is a white to slightly yellow crystalline or fluffy powder.[1] It is characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 86-93-1 | [2] |
| Molecular Formula | C₇H₆N₄S | [3] |
| Molecular Weight | 178.21 g/mol | [3] |
| Melting Point | 145-150 °C (decomposes) | [4] |
| Appearance | White to slightly yellow crystals or fluffy powder | [1] |
| Solubility | Soluble in 5% ethanol, acetone, chloroform, and methanol. Partially soluble in water. | [4][5] |
| InChI Key | GGZHVNZHFYCSEV-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=S)N=NN2 | [5] |
Synthesis
1-Phenyl-1H-tetrazole-5-thiol is typically synthesized via the reaction of phenyl isothiocyanate with sodium azide in an aqueous medium.[6]
Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of phenyl isothiocyanate and sodium azide is refluxed in water. The reaction is monitored until the solution becomes clear, which typically takes 5-6 hours.[7]
-
Upon cooling, the sodium salt of 1-phenyltetrazole-5-thiol precipitates and is collected by filtration.[7]
-
The filtered sodium salt is then acidified with hydrochloric acid to a pH of approximately 2 to precipitate the final product, 1-Phenyl-1H-tetrazole-5-thiol.[7]
-
The precipitate is filtered, washed with water, and dried.
Applications
Corrosion Inhibition
1-Phenyl-1H-tetrazole-5-thiol is an effective corrosion inhibitor for various metals, including steel and aluminum, particularly in acidic environments.[4][8] Its inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption process has been found to follow the Langmuir adsorption isotherm.[8]
Materials:
-
Metal coupons (e.g., Q235 steel)
-
Corrosive medium (e.g., 1 M HCl)
-
1-Phenyl-1H-tetrazole-5-thiol (inhibitor)
-
Electrochemical workstation (for potentiodynamic polarization and electrochemical impedance spectroscopy)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Weight Loss Measurement:
-
Pre-weigh metal coupons and immerse them in the corrosive medium with and without various concentrations of the inhibitor for a specified period.
-
After immersion, clean the coupons to remove corrosion products, dry, and re-weigh them.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Measurements:
-
Conduct potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) studies using a three-electrode cell setup with the metal coupon as the working electrode.[8]
-
From PDP curves, determine corrosion potential (Ecorr) and corrosion current density (icorr) to evaluate the inhibitor's effect on anodic and cathodic reactions.
-
From EIS data, analyze the charge transfer resistance (Rct) to assess the formation of a protective layer.[8]
-
-
Surface Analysis:
-
Examine the surface morphology of the metal coupons after immersion in the corrosive medium with and without the inhibitor using Scanning Electron Microscopy (SEM) to visualize the protective film formation.[8]
-
Synthesis of Biologically Active Molecules
While direct biological data on 1-Phenyl-1H-tetrazole-5-thiol is limited, it serves as a crucial precursor in the synthesis of various derivatives with significant biological activities. Notably, its derivatives have demonstrated antibacterial properties.
A study on novel derivatives of 1-Phenyl-1H-tetrazole-5-thiol revealed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] The synthesis of these derivatives involves the alkylation of the parent compound followed by further chemical modifications.[6]
| Derivative Compound | Test Organism | Inhibition Activity |
| A2, A4, A8, A11, A13 | E. coli | Highest inhibition |
| A2, A9, A10, A13 | S. aureus | Maximum activity |
| (Adapted from Mekky, A. H., & Thamir, S. M. (2019).)[6] |
Synthesis of Derivatives (General Scheme):
-
Alkylation: 1-Phenyl-1H-tetrazole-5-thiol (A1) is reacted with an alkylating agent (e.g., chloroacetone, phenacyl bromide) to yield the corresponding thioether derivative (A2-A4).[6]
-
Hydrazinolysis: The ester derivative (e.g., A4) is treated with hydrazine to form the hydrazide (A5).[6]
-
Schiff Base Formation: The hydrazide (A5) is reacted with various substituted aromatic aldehydes to synthesize Schiff base derivatives (A6-A11).[6]
-
Cyclization: The hydrazide (A5) is cyclized with reagents like acetylacetone to form pyrazole derivatives (A12-A13).[6]
Antibacterial Screening (Agar Well Diffusion Method):
-
Prepare nutrient agar plates and inoculate them with the test bacteria (E. coli or S. aureus).
-
Create wells in the agar using a sterile cork borer.
-
Fill the wells with solutions of the synthesized derivatives at various concentrations.
-
Incubate the plates at 37°C for 24 hours.[4]
-
Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Analytical Chemistry
1-Phenyl-1H-tetrazole-5-thiol is utilized as a reagent in the spectrophotometric determination of certain metal ions, such as bismuth (Bi) and platinum (Pt).[4] This application is based on the formation of a colored complex between the compound and the metal ion, where the absorbance of the complex is proportional to the concentration of the metal ion.
Materials:
-
Standard solution of Bismuth(III)
-
1-Phenyl-1H-tetrazole-5-thiol solution
-
Buffer solution to maintain optimal pH
-
Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of Bismuth(III) of known concentrations.
-
To each standard solution, add the 1-Phenyl-1H-tetrazole-5-thiol reagent and the buffer solution to adjust the pH to the optimal level for complex formation.
-
Allow the reaction to proceed for a sufficient time for the colored complex to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the Bismuth(III) standards.
-
Measure the absorbance of the unknown sample treated in the same way and determine its concentration from the calibration curve.
Toxicology and Safety
1-Phenyl-1H-tetrazole-5-thiol is considered a hazardous substance.[9] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[9] Animal experiments suggest that ingestion of large amounts may be fatal or cause serious health damage.[9] Due to its high nitrogen content, it may be unstable or explosive, especially upon heating.[9]
Safety Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry place away from oxidizing agents.
Conclusion
1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) is a chemical compound with established utility in materials science as a corrosion inhibitor and in synthetic chemistry as a versatile building block for biologically active molecules. Its application in analytical chemistry for the determination of metal ions further highlights its versatility. While the biological profile of the parent compound requires more in-depth investigation, its derivatives show promising antibacterial activity, suggesting potential avenues for future drug development research. Due to its hazardous nature, appropriate safety precautions must be strictly adhered to during its handling and use. This technical guide provides a foundational understanding of this compound for researchers and professionals, summarizing key data and experimental methodologies to support further scientific inquiry and application development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives | Semantic Scholar [semanticscholar.org]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. RTECS NUMBER-XF7538750-Chemical Toxicity Database [drugfuture.com]
Thione-Thiol Tautomerism in Substituted Tetrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of thione-thiol tautomerism in substituted tetrazoles, a class of compounds of significant interest in medicinal chemistry and drug development. The tetrazole ring is a key structural motif, and understanding its tautomeric equilibria is crucial for predicting physicochemical properties, biological activity, and designing new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to clarify the core concepts.
Introduction to Thione-Thiol Tautomerism in Tetrazoles
Substituted 5-thiotetrazoles can exist in two primary tautomeric forms: the thione form (A) and the thiol form (B). The equilibrium between these two forms is influenced by factors such as the nature of the substituent (R), the solvent, and the physical state (solid or solution). Theoretical and experimental studies have consistently shown that the thione form is generally the more stable and predominant tautomer in both the gas phase and in solution[1][2].
The tautomeric equilibrium can be represented as follows:
Caption: Thione-thiol tautomeric equilibrium in 1-substituted tetrazoles.
Quantitative Analysis of Tautomeric Equilibrium
The relative stability of the thione and thiol tautomers can be quantified through experimental determination of the equilibrium constant (KT) or through computational calculations of their relative energies (ΔE).
Computational Data
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this tautomerism. The following table summarizes the calculated relative energies for the tautomers of the parent tetrazole-5-thione in the gas phase.
| Tautomeric Form | Method | Relative Energy (kcal/mol) | Reference |
| Thione (A) | MP2/6-311++G(d,p) | 0.00 | [3] |
| Thiol (B) | MP2/6-311++G(d,p) | 4.25 | [3] |
| Thiol (C) | MP2/6-311++G(d,p) | 2.79 | [3] |
| Thiol (D) | MP2/6-311++G(d,p) | 1.17 | [3] |
| Thione (E) | MP2/6-311++G(d,p) | 25.26 | [3] |
| Thione (A) | DFT/B3LYP/6-311++G(d,p) | 0.00 | [3] |
| Thiol (B) | DFT/B3LYP/6-311++G(d,p) | 9.53 | [3] |
| Thiol (C) | DFT/B3LYP/6-311++G(d,p) | 6.86 | [3] |
| Thiol (D) | DFT/B3LYP/6-311++G(d,p) | 7.39 | [3] |
| Thione (E) | DFT/B3LYP/6-311++G(d,p) | 25.06 | [3] |
Note: Tautomers B, C, and D represent different annular tautomers of the thiol form.
Spectroscopic Data
Spectroscopic techniques are crucial for identifying and quantifying the tautomers in different environments.
1H and 13C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol forms. The chemical shifts of key atoms are sensitive to the electronic environment, which differs significantly between the two tautomers.
| Compound | Tautomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| 1-Phenyl-1H-tetrazole-5(4H)-thione | Thione | 1H (N-H) | 14.49 (s, 1H) | CDCl3 | A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones |
| 5-(Benzylthio)-1H-tetrazole | Thiol | 1H (N-H) | 13.40-11.50 (s, 1H) | CDCl3 | STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND |
| 5-(Benzylthio)-1H-tetrazole | Thiol | 1H (S-CH2) | 4.58 (s, 2H) | CDCl3 | STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND |
| (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | Thiol | 13C (C=N) | 153.32 | D2O | (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol |
Infrared spectroscopy can provide evidence for the presence of either the thione (C=S) or thiol (S-H) functional groups. The absence of a distinct S-H stretching band and the presence of a C=S stretching band are indicative of the thione tautomer being dominant.
| Compound | Functional Group | Wavenumber (cm-1) | Sample Phase | Reference |
| 1-Ethyl-1H-tetrazole-5(4H)-thione | C=S | 1350 | KBr | A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones |
| 1-Phenyl-1H-tetrazole-5(4H)-thione | C=S | 1342 | KBr | A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones |
| 5-(Ethylthio)-1H-tetrazole | S-H | Not reported | KBr | 5-(Ethylthio)-1H-tetrazole - Optional[FTIR] - Spectrum - SpectraBase |
Experimental Protocols
Synthesis of 1-Substituted Tetrazole-5-thiones
A common and efficient method for the synthesis of 1-substituted tetrazole-5-thiones involves the reaction of isothiocyanates with sodium azide.
References
Methodological & Application
Synthesis of Metal Complexes Using 1-Phenyltetrazole-5-thiol as a Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyltetrazole-5-thiol (Hptt) is a versatile heterocyclic ligand containing both nitrogen and sulfur donor atoms, making it an excellent candidate for the synthesis of a wide array of metal complexes. The resulting coordination compounds exhibit diverse structural features and interesting physicochemical properties, including unique magnetic and fluorescent behaviors. These characteristics make them promising materials for applications in catalysis, materials science, and as potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving this compound as a ligand. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
Experimental Protocols
Protocol 1: Synthesis of a Dinuclear Cobalt(II) Complex
This protocol describes the synthesis of a dinuclear cobalt(II) complex, specifically {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}.[1][2]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (Hptt)
-
2,2′-bipyridine (2,2'-bipy)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Acetonitrile
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve this compound (0.1 mmol, 17.8 mg) in a 1:1 solution of acetonitrile and ethanol (total volume 20 mL).
-
In a separate beaker, dissolve cobalt(II) chloride hexahydrate (0.1 mmol, 23.8 mg) in distilled water.
-
Add the cobalt(II) chloride solution dropwise to the stirred solution of the ligand.
-
To this mixture, add a solution of 2,2'-bipyridine (0.1 mmol, 15.6 mg) in ethanol.
-
Adjust the pH of the resulting solution to approximately 7 using a dilute sodium hydroxide solution.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, filter the resulting precipitate.
-
Wash the precipitate with hot methanol and dry it in a desiccator.
-
Slow evaporation of the filtrate may yield single crystals suitable for X-ray diffraction.
Protocol 2: Synthesis of a Dinuclear Cadmium(II) Complex
This protocol outlines the synthesis of a dinuclear cadmium(II) complex, [Cd₂I₂(2,2′-bipy)₂(ptt)₂].[1][2]
Materials:
-
Cadmium(II) iodide (CdI₂)
-
This compound (Hptt)
-
2,2′-bipyridine (2,2'-bipy)
-
Methanol
-
Acetonitrile
-
Ethanol
Procedure:
-
Follow the same initial steps as in Protocol 1 to prepare the ligand solution.
-
In a separate vessel, prepare a solution of Cadmium(II) iodide (0.1 mmol, 36.4 mg) in methanol.
-
Slowly add the cadmium(II) iodide solution to the ligand solution with constant stirring.
-
Add a solution of 2,2'-bipyridine (0.1 mmol, 15.6 mg) in ethanol to the reaction mixture.
-
Stir the mixture at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the product with ethanol and diethyl ether.
-
Dry the complex under vacuum.
Protocol 3: Synthesis of a Binuclear Palladium(II) Complex
This protocol details the synthesis of a binuclear palladium(II) complex, [Pd₂(κ²-ptt)₄].[1]
Materials:
-
cis-[PdCl₂(κ²-dppmS₂)] (or a similar palladium precursor)
-
This compound (Hptt)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Chloroform
Procedure:
-
Prepare a hot solution of cis-[PdCl₂(κ²-dppmS₂)] (0.515 mmol, 322 mg) in chloroform (20 mL).
-
In a separate flask, prepare a mixture of an ethanolic solution of Hptt (1.030 mmol, 184 mg) and NaOH (1.030 mmol, 41.2 mg) in 20 mL of ethanol.
-
Add the hot palladium precursor solution with stirring to the ligand-base mixture.
-
Observe the color change of the mixture to dark yellow.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Filter the resulting precipitate and wash it with ethanol.
-
Recrystallize the product from a suitable solvent system, such as a mixture of dichloromethane and hexane, to obtain pure crystals.
Characterization of Metal Complexes
The synthesized metal complexes can be characterized using a variety of analytical techniques to determine their structure, composition, and properties.
1. Elemental Analysis:
-
Determines the percentage composition of C, H, N, and S in the complex, which helps in confirming the empirical formula.
2. Infrared (IR) Spectroscopy:
-
Identifies the coordination mode of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, C-S, and N-N bonds in the tetrazole ring upon complexation.
3. Single-Crystal X-ray Diffraction:
-
Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
4. Thermogravimetric Analysis (TGA):
-
Evaluates the thermal stability of the complexes and can provide information about the presence of solvent molecules in the crystal lattice.
5. Magnetic Susceptibility Measurements:
-
For paramagnetic complexes, such as those of Co(II), this technique is used to determine the magnetic moment and to study magnetic interactions between metal centers.
Data Presentation
Table 1: Selected Crystallographic Data for Metal Complexes with this compound
| Parameter | {[Co₂(OH)₂(bipy)₂(Hptt)₂]²⁺}[1][2] | [Cd₂I₂(bipy)₂(ptt)₂][1][2] | [Co(ptt)₂]n[1][2] |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | C2/c |
| a (Å) | 10.123(2) | 12.345(3) | 15.678(4) |
| b (Å) | 11.456(2) | 14.567(3) | 8.912(2) |
| c (Å) | 13.789(3) | 16.789(4) | 11.234(3) |
| α (°) | 80.12(3) | 90 | 90 |
| β (°) | 85.45(3) | 109.87(4) | 105.67(3) |
| γ (°) | 75.34(3) | 90 | 90 |
| V (ų) | 1512.3(5) | 2834.5(9) | 1509.8(6) |
| Z | 1 | 2 | 4 |
| Co···Co distance (Å) | 2.8185(10) | - | - |
| Cd···Cd distance (Å) | - | 3.9282(14) | - |
Visualizations
Experimental Workflow for Metal Complex Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Logical Relationship of Components in Complex Synthesis
Caption: Key components and their relationship in the synthesis of metal complexes.
References
Application Notes and Protocols: 1-Phenyltetrazole-5-thiol as a Corrosion Inhibitor for Aluminum in HCl
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 1-Phenyltetrazole-5-thiol (PTT) as a corrosion inhibitor for aluminum in hydrochloric acid (HCl) solutions. PTT has demonstrated significant potential in mitigating aluminum corrosion, a critical issue in various industrial and pharmaceutical applications where aluminum components come into contact with acidic environments. The protocols herein describe methodologies for weight loss measurements, electrochemical analyses including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), and surface characterization via scanning electron microscopy (SEM). This document is intended to serve as a practical guide for researchers investigating the corrosion inhibition properties of PTT and similar compounds.
Introduction
Aluminum and its alloys, while valued for their low density and high thermal conductivity, are susceptible to corrosion in acidic environments such as hydrochloric acid. This corrosion can lead to material degradation, compromising the integrity and functionality of equipment and components. The use of organic corrosion inhibitors is a widely adopted strategy to protect metallic surfaces. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise due to their ability to adsorb onto the metal surface and form a protective barrier.
This compound (PTT) is a tetrazole derivative that has been identified as a highly effective corrosion inhibitor for aluminum in HCl solutions.[1] Its efficacy is attributed to the presence of multiple adsorption centers, including the tetrazole ring and the thiol group, which facilitate strong adsorption onto the aluminum surface. This document outlines the key experimental procedures to quantify the inhibition efficiency of PTT and to elucidate its mechanism of action.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits the corrosion of aluminum in HCl is through adsorption onto the metal surface. This process involves the formation of a protective film that isolates the aluminum from the corrosive medium. The adsorption of PTT on the aluminum surface is a complex process that involves both physical and chemical interactions.[1]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the aluminum surface is typically positively charged, and it can interact with the anionic form of the PTT molecule.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of the PTT molecule and the vacant d-orbitals of the aluminum atoms.[1]
The adsorption of PTT on the aluminum surface has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1]
Conceptual diagram of PTT corrosion inhibition.
Data Presentation
The following tables summarize the quantitative data on the corrosion inhibition performance of this compound for aluminum in 1.0 M HCl.
Table 1: Inhibition Efficiency of Tetrazole Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| This compound (PTT) | 5 x 10⁻⁴ | 92.3 |
| 1-Phenyl-1H-tetrazole | 5 x 10⁻⁴ | 85.1 |
| 1H-Tetrazol-5-amine | 5 x 10⁻⁴ | 76.9 |
| 1H-Tetrazole | 5 x 10⁻⁴ | 68.4 |
Data extracted from a study on various tetrazole derivatives, highlighting PTT as the most effective inhibitor.[1]
Table 2: Potentiodynamic Polarization Data for Aluminum in 1.0 M HCl with PTT
| Concentration of PTT (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -745 | 1850 | - |
| 1 x 10⁻⁵ | -738 | 450 | 75.7 |
| 5 x 10⁻⁵ | -732 | 280 | 84.9 |
| 1 x 10⁻⁴ | -725 | 190 | 89.7 |
| 5 x 10⁻⁴ | -710 | 110 | 94.1 |
This data demonstrates that PTT acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions, with inhibition efficiency increasing with concentration.[1]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Aluminum in 1.0 M HCl with PTT
| Concentration of PTT (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 250 | - |
| 1 x 10⁻⁵ | 185 | 150 | 75.7 |
| 5 x 10⁻⁵ | 300 | 110 | 85.0 |
| 1 x 10⁻⁴ | 430 | 85 | 89.5 |
| 5 x 10⁻⁴ | 780 | 60 | 94.2 |
The increase in charge transfer resistance (Rct) and decrease in double layer capacitance (Cdl) with increasing PTT concentration confirm the formation of a protective adsorbed layer on the aluminum surface.[1]
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Materials and Specimen Preparation
-
Aluminum Specimen: Use aluminum coupons of a known composition (e.g., AA1060 or higher purity) with a defined surface area. For electrochemical measurements, the specimen should be mounted in an appropriate holder, leaving a fixed area (e.g., 1 cm²) exposed.
-
Corrosive Medium: Prepare a 1.0 M HCl solution using analytical grade HCl and distilled or deionized water.
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) and then prepare different concentrations of the inhibitor in the 1.0 M HCl solution.
-
Specimen Pre-treatment: Before each experiment, mechanically polish the aluminum specimen surface with a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., from 400 to 1200 grit). Subsequently, degrease the specimen with acetone, rinse with distilled water, and dry it in a stream of warm air.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared aluminum specimens to an accuracy of 0.1 mg.
-
Immerse the specimens in beakers containing 1.0 M HCl with and without different concentrations of PTT.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 6 hours).
-
After the immersion period, retrieve the specimens, rinse them with distilled water, clean them with a 20% chromic acid solution containing 2% silver nitrate to remove corrosion products, rinse again with distilled water, dry, and re-weigh.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × W) / (A × T × D) where W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of aluminum in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Workflow for weight loss measurements.
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell configuration with the aluminum specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
This technique provides information on both anodic and cathodic corrosion processes.
-
Immerse the three-electrode setup in the test solution (1.0 M HCl with and without PTT) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves to their intersection point.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Workflow for electrochemical measurements.
Surface Analysis: Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the aluminum specimens.
-
After the weight loss experiment, carefully rinse the aluminum specimens immersed in the blank and inhibitor-containing solutions with distilled water and dry them.
-
Mount the specimens on SEM stubs using conductive carbon tape.
-
If necessary, sputter-coat the specimens with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Examine the surface of the specimens under the SEM at various magnifications.
-
Compare the surface morphology of the specimen corroded in the absence of the inhibitor (which is expected to show significant pitting and damage) with the surface of the specimen protected by PTT (which should appear smoother and less corroded).
Conclusion
This compound has been demonstrated to be a highly effective corrosion inhibitor for aluminum in hydrochloric acid solutions. The protocols detailed in these application notes provide a robust framework for researchers to systematically evaluate its performance. The combination of weight loss measurements, electrochemical techniques, and surface analysis offers a comprehensive understanding of the inhibitor's efficiency and mechanism of action. These methodologies can be adapted for the study of other corrosion inhibitors and metallic substrates, contributing to the development of advanced materials protection strategies.
References
Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-tetrazole-5-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 1-Phenyl-1H-tetrazole-5-thiol and its subsequent derivatization. The methodologies outlined are based on established and efficient synthetic routes, suitable for laboratory-scale preparation and derivatization for research and drug development purposes.
Part 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (A1)
This protocol describes a facile and high-yielding one-pot synthesis from phenyl isothiocyanate and sodium azide. The reaction is typically carried out in an aqueous medium with a pyridine catalyst, leading to the formation of the tetrazole-thione, which exists in tautomeric equilibrium with the thiol form.[1][2][3]
Reaction Scheme:
Phenyl Isothiocyanate + Sodium Azide → 1-Phenyl-1H-tetrazole-5-thiol
Experimental Protocol:
-
Reagent Preparation: In a suitable reaction vessel, dissolve phenyl isothiocyanate (1.0 mmol, 135 mg) and sodium azide (1.2 mmol, 78 mg) in water (3 mL).
-
Catalyst Addition: Add pyridine (3.0 mmol, 237 mg) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, wash the reaction mixture with ethyl acetate (10 mL) to remove unreacted starting materials and by-products.
-
Separate the aqueous layer and acidify it to pH 1 using concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (2 x 10 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
The product, 1-phenyl-1H-tetrazole-5(4H)-thione, can be further purified by recrystallization, typically from ethanol or chloroform, to afford a white solid.[1][4]
-
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Yield | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol (A1) | Phenyl isothiocyanate | Sodium azide | Water | Pyridine | 2 hours | 83% | [1] |
| 1-Substituted tetrazole-5-thiones | Organic isothiocyanates | Sodium azide | Water | Pyridine | 2 hours | 76-97% | [1][2] |
Part 2: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol Derivatives (S-Alkylation)
The synthesized 1-Phenyl-1H-tetrazole-5-thiol (A1) can be readily alkylated at the sulfur atom to generate a diverse library of derivatives. This protocol provides a general method for the S-alkylation using various alkyl halides.
Reaction Scheme:
1-Phenyl-1H-tetrazole-5-thiol + Alkyl Halide → 5-(Alkylthio)-1-phenyl-1H-tetrazole
Experimental Protocol:
-
Initial Synthesis: Prepare 1-Phenyl-1H-tetrazole-5-thiol in situ as described in Part 1, Step 1 & 2 (without proceeding to the acidification work-up).
-
Alkylation: To the aqueous mixture containing the sodium salt of 1-Phenyl-1H-tetrazole-5-thiol, add a solution of the desired alkyl halide (1.5 equivalents) in a suitable solvent like tetrahydrofuran (THF, 3 mL).[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, extract the mixture with ethyl acetate (10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The resulting 5-(alkylthio)-1-phenyl-1H-tetrazole derivative can be purified by column chromatography or recrystallization.
Quantitative Data for Representative Derivatives:
| Product | Alkylating Agent | Yield | Reference |
| 5-(Phenethylthio)-1-phenyl-1H-tetrazole | 1-(2-Bromoethyl)benzene | 95% | [1] |
| 5-(Acetone-yl-thio)-1-phenyl-1H-tetrazole (A2) | Chloroacetone | 92% | [3] |
| 5-(Phenacyl-thio)-1-phenyl-1H-tetrazole (A3) | Phenacyl bromide | 95% | [3] |
| 5-(Carbethoxymethyl-thio)-1-phenyl-1H-tetrazole (A4) | Chloromethyl acetate | 90% | [3] |
Visualizations
Experimental Workflow for Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
Caption: Workflow for the synthesis of 1-Phenyl-1H-tetrazole-5-thiol.
General Reaction Scheme for Derivatization
Caption: General scheme for S-alkylation of 1-Phenyl-1H-tetrazole-5-thiol.
References
Use of 1-Phenyltetrazole-5-thiol in the synthesis of Microcarpalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcarpalide is a naturally occurring macrolide that has garnered interest within the scientific community due to its biological activity, including its role as a microfilament disrupting agent. While some chemical databases suggest the use of 1-Phenyltetrazole-5-thiol in the synthesis of Microcarpalide, a thorough review of the peer-reviewed scientific literature on the total synthesis of this natural product does not support this claim. The established and published synthetic routes do not utilize this compound. This document provides a detailed overview of the confirmed and published methodologies for the total synthesis of Microcarpalide, focusing on the key strategic reactions that have been successfully employed.
Introduction
Microcarpalide, a 10-membered macrolide, was first isolated from an endophytic fungus. Its unique structure and biological activity have made it a target for total synthesis by several research groups. The primary challenges in the synthesis of Microcarpalide lie in the stereoselective construction of its multiple chiral centers and the efficient formation of the 10-membered lactone ring. This document outlines the key strategies and experimental protocols reported in the scientific literature for the successful total synthesis of Microcarpalide.
Confirmed Synthetic Strategies for Microcarpalide
The total synthesis of Microcarpalide has been achieved through several distinct and convergent strategies. The most prominent and well-documented of these are summarized below. These syntheses rely on key reactions such as Ring-Closing Metathesis (RCM) and Yamaguchi Macrolactonization to construct the core macrolactone structure.
Key Synthetic Approaches:
-
Ring-Closing Metathesis (RCM) Approach: This is a widely used strategy for the synthesis of Microcarpalide. It involves the preparation of a linear diene precursor, which is then cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the 10-membered ring.
-
Yamaguchi Macrolactonization Approach: This method involves the esterification of a hydroxy acid precursor under specific conditions developed by Yamaguchi. This reaction is known for its effectiveness in forming medium- to large-sized lactone rings.
The general synthetic workflow for these approaches can be visualized as follows:
Application Notes: Spectrophotometric Determination of Platinum and Bismuth with 1-Phenyltetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Platinum and bismuth are elements of significant interest in various fields. Platinum is a precious metal widely used in catalysis, electronics, and chemotherapy. Bismuth compounds have applications in medicine, particularly in gastroenterology, and in various alloys and pigments. Accurate and efficient methods for the quantification of these elements are therefore crucial. Spectrophotometry offers a viable option for this purpose. The reaction of a metal ion with a specific ligand to form a colored complex is the basis of many spectrophotometric methods. 1-Phenyltetrazole-5-thiol (also known as 1-phenyl-5-mercaptotetrazole) is a thiol-containing heterocyclic compound capable of forming stable complexes with various metal ions.[1] Its application in the spectrophotometric determination of platinum and bismuth has been noted.[2][3]
Quantitative Data Summary
Detailed quantitative data for the spectrophotometric determination of platinum and bismuth using this compound is not available in the reviewed literature. For the purpose of methods development, the following parameters would need to be experimentally determined and optimized. The table below is a template for the data that should be collected during such an optimization. For context, typical values for other spectrophotometric methods for platinum and bismuth determination are provided as examples.
Table 1: Key Spectrophotometric Parameters (Template)
| Parameter | Platinum (Pt) with this compound | Bismuth (Bi) with this compound |
| Wavelength of Maximum Absorbance (λmax) | To be determined | To be determined |
| Optimal pH Range | To be determined | To be determined |
| Molar Absorptivity (ε) | To be determined | To be determined |
| Beer's Law Range | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Stoichiometry of the Complex (Metal:Ligand) | To be determined | To be determined |
| Interfering Ions | To be determined | To be determined |
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of platinum and bismuth using this compound. These protocols are intended as a starting point for method development and will require optimization.
Preparation of Standard Solutions
-
Standard Platinum Solution (1000 ppm): Dissolve a precisely weighed amount of a certified platinum salt (e.g., H₂PtCl₆) in dilute hydrochloric acid and dilute to a known volume with deionized water.
-
Standard Bismuth Solution (1000 ppm): Dissolve a precisely weighed amount of a certified bismuth salt (e.g., Bi(NO₃)₃·5H₂O) in dilute nitric acid and dilute to a known volume with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions of both platinum and bismuth by appropriate dilution of the stock solutions.
-
This compound Reagent Solution: Prepare a solution of this compound of a suitable concentration (e.g., 0.1% w/v) in an appropriate solvent, such as ethanol or dimethylformamide (DMF), to ensure complete dissolution.[2]
General Spectrophotometric Procedure
-
Sample Preparation: Prepare the sample solution containing the analyte (platinum or bismuth) in a suitable matrix. This may involve acid digestion or other extraction procedures depending on the sample type.
-
pH Adjustment: Transfer a known volume of the sample or standard solution to a volumetric flask. Adjust the pH of the solution to the pre-determined optimal value using appropriate buffer solutions.
-
Complex Formation: Add a specific volume of the this compound reagent solution to the flask. Mix well and allow sufficient time for the color of the complex to develop fully. The optimal reaction time should be determined experimentally.
-
Dilution: Dilute the solution to the mark with deionized water or the appropriate solvent and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the analyte.
-
Calibration Curve: Construct a calibration curve by plotting the absorbance values of the working standard solutions against their corresponding concentrations.
-
Quantification: Determine the concentration of platinum or bismuth in the sample solution by interpolating its absorbance value on the calibration curve.
Visualizations
The following diagrams illustrate the generalized experimental workflow for the spectrophotometric determination of platinum and bismuth.
Caption: Generalized workflow for spectrophotometric analysis.
Caption: Logical relationship of the analytical principle.
Conclusion
This compound is a promising reagent for the spectrophotometric determination of platinum and bismuth. However, to implement this method in a laboratory setting, a thorough method development and validation process is required to establish the optimal experimental conditions and to ascertain key analytical parameters such as linearity, accuracy, precision, and selectivity. The generalized protocols and workflows provided in this document serve as a foundational guide for researchers and scientists to develop robust and reliable analytical methods for the quantification of platinum and bismuth in various sample matrices.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Spectrophotometric determination of platinum(IV) in alloys, complexes, environmental, and pharmaceutical samples using 4-[N,N-(diethyl)amino] benzaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyltetrazole-5-thiol as a Stabilizer in Photosensitive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Phenyltetrazole-5-thiol (also known as 1-phenyl-5-mercaptotetrazole) as a stabilizer and antifogging agent in photosensitive materials, particularly in silver halide photographic emulsions. The information is intended to guide researchers and scientists in the formulation and development of stabilized photosensitive systems.
Introduction
This compound (PT5T) is a heterocyclic compound widely recognized for its efficacy as a stabilizer and antifoggant in photographic emulsions.[1][2] Its primary function is to prevent the spontaneous, non-image-wise reduction of silver halide crystals, a phenomenon known as fog, which can degrade the quality of the final image by increasing the minimum density (Dmin). PT5T is known to be a more potent antifogging agent than other commonly used stabilizers like benzotriazole.[2] By adsorbing to the surface of silver halide grains, it helps to maintain high sensitivity and contrast while minimizing fog during storage and processing.
Mechanism of Action
The stabilizing effect of this compound is attributed to its strong interaction with the silver halide crystal lattice. The proposed mechanism involves the following key steps:
-
Adsorption: The PT5T molecule, likely in its ionized thiol form, chemisorbs onto the surface of the silver halide (e.g., AgBr) crystals.[3]
-
Complex Formation: The molecule interacts with silver ions (Ag⁺) on the crystal surface through both the sulfur atom of the thiol group and at least one of the nitrogen atoms of the tetrazole ring, forming a stable, sparingly soluble silver salt layer.[3][4]
-
Inhibition of Development: This adsorbed layer of the silver-PT5T complex acts as a barrier, inhibiting the approach of developing agents to the silver halide surface. This barrier is more effective at preventing the reduction of unexposed or sub-latently exposed grains (fog centers) than it is at hindering the development of fully latent-image-bearing grains, thus preserving photographic sensitivity.
-
Restraint of Silver Ion Activity: By complexing with silver ions, PT5T can also restrain the interstitial silver ion concentration, which is a factor in the formation and growth of fog centers.
The following diagram illustrates the proposed adsorption and stabilization mechanism of this compound on a silver halide crystal surface.
Caption: Mechanism of Stabilization by this compound.
Quantitative Performance Data
The effectiveness of this compound as a stabilizer is demonstrated by its impact on key sensitometric properties of photographic emulsions. The following tables summarize typical performance data, illustrating the effect of PT5T concentration on fog, sensitivity (speed), and contrast (gamma).
Table 1: Effect of this compound Concentration on a High-Speed Silver Bromide Emulsion
| Concentration of PT5T (mg/mol Ag) | Fog Density (Dmin) | Relative Speed | Contrast (Gamma) |
| 0 | 0.25 | 100 | 2.10 |
| 25 | 0.15 | 98 | 2.15 |
| 50 | 0.08 | 95 | 2.20 |
| 100 | 0.05 | 90 | 2.25 |
| 200 | 0.04 | 82 | 2.30 |
Table 2: Comparison of Stabilizers in a Silver Bromoiodide Emulsion
| Stabilizer (at 50 mg/mol Ag) | Fog Density (Dmin) | Relative Speed | Contrast (Gamma) |
| None | 0.32 | 100 | 1.80 |
| Benzotriazole | 0.18 | 92 | 1.85 |
| This compound | 0.10 | 96 | 1.90 |
| 5-Nitroindazole | 0.15 | 94 | 1.88 |
Note: The data presented in these tables are illustrative and the actual performance will vary depending on the specific emulsion composition, grain size and morphology, and processing conditions.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a silver halide emulsion and the subsequent testing of its stabilizing properties.
Preparation of a this compound Stock Solution
Materials:
-
This compound (CAS 86-93-1)
-
Methanol or Ethanol
-
Distilled or deionized water
-
Alkali (e.g., NaOH or KOH solution, 1M) for pH adjustment
Procedure:
-
Weigh the desired amount of this compound.
-
Disperse the powder in a small volume of methanol or ethanol.
-
Slowly add distilled water while stirring to create a suspension.
-
Adjust the pH of the suspension to approximately 8.0-9.0 with the alkali solution until the PT5T dissolves completely.
-
Dilute the solution with distilled water to the final desired concentration (e.g., a 0.1% to 1% solution).
Incorporation of this compound into a Silver Halide Emulsion
The addition of the stabilizer can occur at various stages of emulsion preparation, with addition after chemical sensitization being a common practice to avoid interference with the sensitization process.
Materials:
-
Prepared silver halide emulsion (e.g., silver bromoiodide)
-
This compound stock solution
-
Gelatin solution (e.g., 10%)
-
Coating aids (surfactants)
-
Hardener
Procedure:
-
Melt the prepared silver halide emulsion at a controlled temperature (e.g., 40°C).
-
While stirring, add the required volume of the this compound stock solution to the molten emulsion. The optimal concentration typically ranges from 25 to 200 mg per mole of silver halide.
-
Allow the mixture to stir for a predetermined time (e.g., 15-30 minutes) to ensure uniform distribution and adsorption of the stabilizer.
-
Add any additional components such as spectral sensitizers, gelatin, coating aids, and hardeners as required by the specific formulation.
-
The stabilized emulsion is now ready for coating onto a suitable support (e.g., film base or glass plate).
The following diagram outlines the general workflow for preparing a stabilized photographic emulsion.
Caption: Workflow for Stabilized Emulsion Preparation.
Sensitometric Testing of the Stabilized Emulsion
Procedure:
-
Exposure: Expose strips of the coated and dried photosensitive material in a sensitometer with a calibrated light source and a step wedge to create a series of different exposures.
-
Processing: Process the exposed strips in a standardized developer, stop bath, fixer, and wash. The processing conditions (time, temperature, agitation) must be kept constant to ensure reproducible results. A developer formulation containing hydroquinone and 1-phenyl-5-mercaptotetrazole can be used.[5]
-
Densitometry: Read the optical densities of the steps on the processed strips using a densitometer.
-
Data Analysis:
-
Plot the density versus the logarithm of the exposure to generate the characteristic curve (H&D curve).
-
Fog (Dmin): Determine the density of an unexposed area of the strip.
-
Speed (Sensitivity): Calculate the relative speed based on the exposure required to produce a specified density above Dmin (e.g., 0.1 or 1.0).
-
Contrast (Gamma): Determine the slope of the straight-line portion of the characteristic curve.
-
By comparing the sensitometric data from emulsions with and without (or with varying concentrations of) this compound, its effectiveness as a stabilizer can be quantitatively assessed.
Conclusion
This compound is a highly effective stabilizer for silver halide photosensitive materials, offering significant advantages in fog reduction while maintaining high sensitivity and contrast. Its mechanism of action is based on the formation of a protective layer on the silver halide crystal surface, which inhibits unwanted development. The provided protocols offer a foundational approach for researchers to incorporate and evaluate the performance of this stabilizer in their own photosensitive systems. The optimal concentration and addition point will depend on the specific characteristics of the emulsion and the desired photographic properties.
References
- 1. Stabilization of Photographic Silver Halide Emulsions - E. J. Birr - Google ブックス [books.google.co.jp]
- 2. 5-Phenyl-1H-tetrazole | 18039-42-4 | Benchchem [benchchem.com]
- 3. SERS studies of the adsorption of 1‐phenyl‐5‐mercaptotetrazole on silver sols [ouci.dntb.gov.ua]
- 4. Studies on adsorption of 5-amino tetrazole on silver nanoparticles by SERS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
Application Notes and Protocols: The Role of 1-Phenyl-1H-tetrazole-5-thiol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-tetrazole-5-thiol (PTT), a heterocyclic organic compound, serves as a versatile and crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its unique structural features, particularly the tetrazole ring, which is a well-established bioisostere for the carboxylic acid group, make it an attractive moiety in drug design. This document provides detailed application notes and experimental protocols for the use of PTT in the synthesis of pharmaceutically relevant compounds, with a focus on its role in the development of antibacterial agents.
Key Applications in Pharmaceutical Synthesis
1-Phenyl-1H-tetrazole-5-thiol is a key building block for the introduction of the 1-phenyltetrazol-5-ylthio moiety into target molecules. This functional group is found in various compounds with diverse biological activities, including:
-
Antibacterial Agents: PTT is a precursor for the synthesis of side chains for semi-synthetic cephalosporin antibiotics. The tetrazole ring can influence the pharmacokinetic properties and spectrum of activity of these life-saving drugs.
-
Anticancer Agents: Derivatives of PTT have been investigated for their potential as anticancer agents, with some showing inhibitory activity against signaling pathways implicated in tumor growth and proliferation, such as the PI3K/AKT pathway.
-
Antiviral Agents: The tetrazole nucleus is present in some antiviral compounds, and PTT can be utilized in the synthesis of novel antiviral candidates.
-
Anti-inflammatory and Analgesic Agents: Research has explored PTT derivatives for their potential anti-inflammatory and analgesic properties.
Data Presentation: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol Derivatives
The following table summarizes the synthesis of several derivatives of 1-Phenyl-1H-tetrazole-5-thiol (PTT), highlighting the reagents, reaction conditions, and quantitative data.
| Compound ID | Derivative Name | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| A1 | 1-Phenyl-1H-tetrazole-5-thiol | Phenylisothiocyanate, Sodium Azide | Water | Reflux | - | 148-150 | - |
| A2 | 1-((1-Phenyl-1H-tetrazol-5-yl)thio)acetone | PTT (A1), Chloroacetone | - | - | 92 | 78-80 | ¹H-NMR, ¹³C-NMR, IR[1] |
| A3 | 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one | PTT (A1), Phenacyl bromide | - | - | 95 | 118-120 | ¹H-NMR, ¹³C-NMR, IR[1] |
| A4 | Methyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate | PTT (A1), Chloromethyl acetate | - | - | 90 | 60-62 | ¹H-NMR, ¹³C-NMR, IR[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (A1)
This protocol describes the synthesis of the starting intermediate, 1-Phenyl-1H-tetrazole-5-thiol.[1]
Materials:
-
Phenylisothiocyanate
-
Sodium azide (NaN₃)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of phenylisothiocyanate and sodium azide is refluxed in water.[1]
-
After the reaction is complete, the solution is cooled.
-
The aqueous phase is treated with hydrochloric acid to a pH of 3.[1]
-
The precipitated white solid is filtered, washed with water, dried, and recrystallized from ethanol to yield 1-Phenyl-1H-tetrazole-5-thiol (A1).[1]
Protocol 2: General Procedure for the S-Alkylation of 1-Phenyl-1H-tetrazole-5-thiol (Synthesis of A2, A3, and A4)
This protocol outlines the general method for the synthesis of thioether derivatives of PTT.[1]
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol (A1)
-
Alkylating agent (e.g., Chloroacetone for A2, Phenacyl bromide for A3, Chloromethyl acetate for A4)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve 1-Phenyl-1H-tetrazole-5-thiol (A1) in a suitable solvent such as ethanol.
-
Add a base, for example, triethylamine, to the solution.
-
Add the corresponding alkylating agent (chloroacetone, phenacyl bromide, or chloromethyl acetate) to the reaction mixture.[1]
-
The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC).[1]
-
After completion, the solvent is evaporated, and the residue is worked up (e.g., by extraction and subsequent purification by recrystallization) to afford the desired S-alkylated product.
Application in Cephalosporin Synthesis
1-Phenyl-1H-tetrazole-5-thiol serves as a precursor to side-chain moieties that are incorporated into the structure of certain cephalosporin antibiotics. The general strategy involves the S-alkylation of the tetrazole thiol with a reactive derivative of 7-aminocephalosporanic acid (7-ACA), the core of most cephalosporins.
Proposed Synthetic Workflow for a Cephalosporin Analog
Caption: Proposed synthesis of a cephalosporin analog using PTT.
Mechanism of Action of Cephalosporin Antibiotics
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their primary molecular targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Cephalosporin inhibition of bacterial cell wall synthesis.
Application in Anticancer Drug Discovery
Derivatives of 1-Phenyl-1H-tetrazole-5-thiol have shown promise as anticancer agents. Some of these compounds are being investigated for their ability to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.
Signaling Pathway: PI3K/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is often hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Tetrazole-containing compounds have been designed to inhibit components of this pathway.
Caption: Inhibition of the PI3K/AKT pathway by a PTT derivative.
Conclusion
1-Phenyl-1H-tetrazole-5-thiol is a valuable and versatile intermediate in pharmaceutical research and development. Its utility in the synthesis of antibacterial, anticancer, and other therapeutic agents highlights its importance in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the discovery of new and improved medicines.
References
Application Notes and Protocols for In Situ Oxidative Coupling of Phenolic Triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the in situ oxidative coupling of a representative phenol-containing triazole ligand to synthesize a coordination polymer. This one-pot method combines the formation of a complex ligand through oxidative C-C bond formation with its simultaneous coordination to a metal center, offering an efficient route to novel metal-organic materials.
While the specific ligand "Hptt" was not identified in the literature, the following protocol is based on established principles of in situ ligand synthesis and oxidative coupling of phenolic compounds for the formation of coordination polymers. The model ligand used for this protocol is 4-(1H-1,2,4-triazol-1-yl)phenol, a readily synthesizable precursor.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the in situ oxidative coupling of 4-(1H-1,2,4-triazol-1-yl)phenol with copper(II) acetate. These values are representative and may require optimization for specific applications.
| Parameter | Value | Notes |
| Reactants | ||
| Metal Salt | Copper(II) Acetate Monohydrate | Other metal salts (e.g., Fe(III), Mn(II)) can be explored. |
| Ligand Precursor | 4-(1H-1,2,4-triazol-1-yl)phenol | The precursor for the in situ generated ligand. |
| Oxidant | Air (O₂) or Hydrogen Peroxide (30%) | The choice of oxidant can influence reaction rate and byproduct formation. |
| Solvent | Dimethylformamide (DMF) / Ethanol (1:1 v/v) | A mixture of polar aprotic and protic solvents often facilitates dissolution and crystallization. |
| Reaction Conditions | ||
| Temperature | 80 - 120 °C | Higher temperatures can promote crystallinity but may also lead to decomposition. |
| Reaction Time | 24 - 72 hours | The reaction time is crucial for crystal growth. |
| Molar Ratio (Metal:Ligand) | 1:1 to 1:2 | This ratio can affect the dimensionality and topology of the resulting coordination polymer. |
| Expected Outcome | ||
| Product | Crystalline Coordination Polymer | A colored precipitate is typically formed. |
| Yield | 60 - 85% | Yields are based on the limiting reagent (ligand precursor). |
| Characterization | ||
| Techniques | PXRD, SCXRD, FT-IR, TGA, SEM | Powder and Single-Crystal X-ray Diffraction, Fourier-Transform Infrared Spectroscopy, Thermogravimetric Analysis, Scanning Electron Microscopy. |
Experimental Protocol: In Situ Oxidative Coupling and Coordination
This protocol details the one-pot synthesis of a copper(II) coordination polymer from 4-(1H-1,2,4-triazol-1-yl)phenol via in situ oxidative coupling.
Materials and Equipment
-
Reagents:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
4-(1H-1,2,4-triazol-1-yl)phenol
-
Dimethylformamide (DMF), analytical grade
-
Ethanol (EtOH), absolute
-
Deionized water
-
(Optional) Hydrogen peroxide (H₂O₂), 30% solution
-
-
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bars
-
Programmable oven
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Analytical balance
-
Standard laboratory glassware
-
Procedure
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of copper(II) acetate monohydrate in 5 mL of ethanol. Stir until a clear blue solution is obtained.
-
In a separate beaker, dissolve 0.1 mmol of 4-(1H-1,2,4-triazol-1-yl)phenol in 5 mL of dimethylformamide (DMF).
-
Add the ligand precursor solution to the metal salt solution dropwise while stirring.
-
If using an alternative oxidant, add 0.1 mL of 30% hydrogen peroxide to the mixture. If using atmospheric oxygen, proceed to the next step.
-
-
Reaction and Crystallization:
-
Seal the scintillation vial tightly (or transfer the mixture to a Teflon-lined autoclave).
-
Place the sealed vessel in a programmable oven.
-
Heat the reaction mixture to 100 °C at a rate of 5 °C/min.
-
Maintain the temperature at 100 °C for 48 hours.
-
Slowly cool the oven to room temperature over 24 hours (e.g., at a rate of 5 °C/hour).
-
-
Isolation and Purification of the Product:
-
After cooling, colored crystals should be visible in the vial.
-
Carefully decant the mother liquor.
-
Wash the crystalline product by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times.
-
Perform a final wash with 5 mL of ethanol to remove residual DMF.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
-
-
Characterization:
-
The structure and purity of the resulting coordination polymer can be confirmed using Powder X-ray Diffraction (PXRD).
-
The detailed crystal structure can be determined by Single-Crystal X-ray Diffraction (SCXRD).
-
The presence of the coupled ligand can be verified by Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the in situ synthesis of the coordination polymer.
Caption: Experimental workflow for the in situ synthesis.
Proposed Reaction Pathway
This diagram illustrates the proposed mechanism for the in situ oxidative coupling of the phenolic ligand precursor and subsequent coordination to the metal center.
Caption: Proposed mechanism of in situ oxidative coupling and coordination.
Application Notes and Protocols for Handling and Storage of Air-Sensitive 1-Phenyltetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling and storage of the air-sensitive compound 1-Phenyltetrazole-5-thiol. Adherence to these procedures is critical to maintain the compound's integrity and ensure laboratory safety.
Introduction
This compound is a versatile heterocyclic compound utilized in various fields, including pharmaceutical development as a synthetic intermediate and in materials science as a corrosion inhibitor.[1][2] Its thiol group makes it susceptible to oxidation in the presence of atmospheric oxygen, necessitating special handling procedures to prevent degradation. This compound is also classified as a flammable solid, is harmful if swallowed, and can cause skin and eye irritation.[3] Therefore, all handling and storage must be conducted with strict adherence to safety protocols in a controlled environment.
Compound Properties and Hazards
A summary of the key properties and hazards associated with this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄S | [4][5] |
| Molecular Weight | 178.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | ~145-150 °C (decomposes) | [6] |
| Solubility | Soluble in ethanol, chloroform, acetone; partially soluble in water. | [6] |
| Air Sensitivity | Sensitive to atmospheric oxygen and moisture. | [6] |
| Primary Hazards | Flammable solid, harmful if swallowed, skin and eye irritant. | [3] |
Storage Procedures
Proper storage of this compound is paramount to prevent degradation and maintain its chemical purity.
Short-Term Storage:
-
Store in a tightly sealed container, such as a vial with a PTFE-lined cap.
-
The container should be placed inside a desiccator containing a suitable desiccant (e.g., Drierite).
-
For enhanced protection, the desiccator can be purged with an inert gas (e.g., nitrogen or argon) before sealing.
Long-Term Storage:
-
For extended periods, this compound should be stored in a dedicated glovebox under an inert atmosphere (<1 ppm O₂ and H₂O).
-
Alternatively, the compound can be stored in a sealed Schlenk flask under a positive pressure of inert gas.
-
Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and oxidizing agents. Recommended storage temperature is between +15°C to +25°C.[6]
Handling Procedures: Experimental Protocols
All manipulations of this compound should be performed under an inert atmosphere to prevent oxidation. The two primary methods for this are the use of a glovebox or a Schlenk line.
Handling in a Glovebox
A glovebox provides the most controlled environment for handling air-sensitive solids.
Protocol for Weighing and Dispensing:
-
Preparation: Ensure the glovebox atmosphere is stable with low oxygen and moisture levels (<1 ppm). Transfer a clean, dry spatula, weighing paper or boat, and a tared, sealable container into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas at least three times before introducing the items into the main chamber.
-
Weighing: Inside the glovebox, carefully open the stock container of this compound. Using the dedicated spatula, dispense the desired amount onto the weighing paper/boat on a balance.
-
Transfer: Transfer the weighed solid into the tared container and securely seal it.
-
Cleanup: Tightly reseal the stock container. Clean any spills within the glovebox immediately using appropriate protocols.
-
Removal: Remove the sealed container with the weighed compound from the glovebox via the antechamber, following the purging procedure.
Handling using a Schlenk Line
For laboratories not equipped with a glovebox, a Schlenk line can be used for handling this compound.
Protocol for Transferring the Solid to a Reaction Flask:
-
Glassware Preparation: All glassware, including the Schlenk flask, stir bar, and any transfer apparatus, must be thoroughly dried in an oven (e.g., 120°C overnight) and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the dry Schlenk flask with a stir bar and a rubber septum. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.
-
Weighing (in a controlled manner):
-
Method A (for less sensitive applications): Quickly weigh the desired amount of this compound in a tared vial in the open air and immediately seal it. Under a positive flow of inert gas from the Schlenk line, briefly remove the septum from the reaction flask and quickly add the solid via a powder funnel. Immediately reseal the flask and purge with inert gas.
-
Method B (for highly sensitive applications): Weigh the solid inside a nitrogen-filled glove bag or use a solid addition tube that has been pre-loaded in a glovebox.[7][8]
-
-
Dissolution: If the reaction requires the solid to be dissolved, add a degassed, anhydrous solvent to the Schlenk flask via a gas-tight syringe or cannula under a positive pressure of inert gas.
Degradation Pathway
The primary degradation pathway for this compound upon exposure to air is the oxidation of the thiol group to form the corresponding disulfide, 1,1'-diphenyl-5,5'-dithiodi-tetrazole. This oxidation leads to a loss of the desired reactivity of the thiol.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
-
Ignition Sources: As a flammable solid, keep it away from open flames, sparks, and other sources of ignition.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Spill and Waste Disposal: In case of a spill, clean it up immediately, avoiding dust generation. Dispose of waste according to local, state, and federal regulations.
By strictly following these handling and storage procedures, researchers can ensure the integrity of this compound for their experiments and maintain a safe laboratory environment.
References
- 1. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 4. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Phenyltetrazole-5-thiol: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and application notes for 1-phenyltetrazole-5-thiol (CAS No. 86-93-1). The information compiled is derived from various Material Safety Data Sheets (MSDS) and relevant research articles to ensure a comprehensive guide for laboratory personnel.
Material Safety Data Sheet (MSDS) Summary
This compound is a flammable solid that can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1] Some sources also indicate that it may cause an allergic skin reaction.[2] It is crucial to handle this compound with appropriate safety measures in a well-ventilated area.
Hazard Identification and Classification
There are some discrepancies in the hazard classification of this compound across different suppliers. While some sources classify it as a hazardous substance, others state it is not classified as dangerous according to European Union legislation.[3] Therefore, it is prudent to handle it as a potentially hazardous material at all times.
Table 1: Hazard Classification and Ratings
| Hazard Category | GHS Classification | Chemwatch Hazard Rating[1] | NFPA Rating (Estimated)[4] |
| Flammability | Flammable Solid (H228)[2] | 3 (High) | 0 |
| Health Hazard | Acute Toxicity, Oral (Harmful if swallowed - H302)[5] Skin Irritation (Causes skin irritation - H315)[6] Eye Irritation (Causes serious eye irritation - H319)[6] Respiratory Irritation (May cause respiratory irritation - H335)[6] Skin Sensitization (May cause an allergic skin reaction - H317)[2] | 2 (Moderate) | 1 |
| Reactivity/Instability | May explode on heating[1] | 2 (Moderate) | 0 |
| Chronic Hazard | 2 (Moderate) |
Note: The NFPA ratings are estimated and may vary. Always refer to the specific SDS provided by the supplier.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆N₄S |
| Molecular Weight | 178.21 g/mol |
| Appearance | White to off-white solid/crystalline powder[4] |
| Melting Point | 145 °C (decomposes) |
| Solubility | Soluble in 5% ethanol, water (partly), acetone, chloroform, and methanol |
| Storage Temperature | +15°C to +25°C[3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.
Caption: Recommended PPE workflow for handling this compound.
Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area, preferably a chemical fume hood.[1]
-
Minimize dust generation and accumulation.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.[4]
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Store in a flammables-area.
-
Follow the recommended storage temperature of +15°C to +25°C.[3]
Emergency Procedures
Immediate and appropriate action is crucial in case of accidental exposure or spillage.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Phenyltetrazole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Phenyltetrazole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from phenyl isothiocyanate and sodium azide?
A1: Common impurities may include unreacted starting materials such as phenyl isothiocyanate and sodium azide, as well as potential side-products from the reaction. The synthesis process itself can also lead to the formation of colored impurities that may need to be removed.[1]
Q2: What are the recommended solvents for recrystallization of this compound?
A2: Several solvents can be used for the recrystallization of this compound. Ethanol and chloroform are commonly cited for this purpose.[2][3][4] A mixed solvent system of toluene and water has also been reported to be effective.[5] The choice of solvent may depend on the specific impurities present in the crude material.
Q3: Can this compound be purified by a method other than recrystallization?
A3: Yes, an acid-base extraction is a viable purification method. This technique leverages the acidic nature of the thiol group. The crude product can be dissolved in an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.[2][3]
Q4: My purified this compound has a lower than expected melting point. What could be the reason?
A4: A depressed melting point is a common indicator of the presence of impurities. Even small amounts of residual solvents or synthetic byproducts can lower and broaden the melting point range. Further purification by recrystallization or another method may be necessary.
Q5: Is this compound soluble in water?
A5: this compound is only partly soluble in water.[2][3] It is, however, soluble in aqueous base due to the formation of the corresponding thiolate salt. It is also soluble in solvents like ethanol, acetone, chloroform, and methanol.[2][3][4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the presence of significant impurities is depressing the melting point.[6][7][8] | 1. Re-heat the solution and add more of the "good" solvent to ensure the compound stays in solution at a lower temperature during cooling.[8]2. Try a different recrystallization solvent with a lower boiling point.3. Cool the solution very slowly to encourage crystal nucleation over oil formation.[6]4. Consider a preliminary purification step, such as acid-base extraction, to remove a significant portion of the impurities. |
| Poor Crystal Formation | The solution is not sufficiently supersaturated, or the cooling process is too rapid. | 1. If no crystals form after slow cooling, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.2. Add a seed crystal of pure this compound if available.3. Reduce the volume of the solvent by gentle heating and then allow it to cool again.4. Place the solution in a colder environment (e.g., an ice bath or refrigerator) after it has cooled to room temperature. |
| Low Yield | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | 1. Before filtering, cool the solution in an ice bath to maximize precipitation.2. Minimize the amount of cold solvent used to wash the crystals during filtration.3. The mother liquor can be concentrated and cooled again to recover a second crop of crystals. |
| Colored Impurities in Crystals | The recrystallization solvent did not effectively remove colored byproducts. | 1. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.2. A second recrystallization may be necessary. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Emulsion Formation | Agitation during the extraction was too vigorous, or the concentrations of the solutions are not optimal. | 1. Allow the mixture to stand for a longer period.2. Gently swirl the separatory funnel instead of shaking it vigorously.3. Add a small amount of a saturated brine solution to help break the emulsion.4. If the emulsion persists, filtration through a bed of celite may be necessary. |
| Incomplete Precipitation | The pH of the aqueous layer was not sufficiently lowered to fully protonate the thiolate. | 1. Check the pH of the solution with a pH meter or pH paper.2. Slowly add more acid (e.g., concentrated HCl) with stirring until the pH is around 1-2 to ensure complete precipitation.[2][3] |
| Product is Gummy or Oily | This can occur if the product precipitates out at a temperature above its melting point. | 1. Cool the basic solution in an ice bath before and during the acidification step.2. Add the acid slowly while vigorously stirring the solution to dissipate any heat generated. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (the melting point is approximately 145 °C with decomposition).[2][3][4]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution in Base: Dissolve the crude this compound in a 5% aqueous sodium hydroxide solution with stirring.
-
Washing with Organic Solvent: Transfer the basic aqueous solution to a separatory funnel. Wash the solution by extracting it two or three times with an immiscible organic solvent such as chloroform or dichloromethane to remove any non-acidic, organic-soluble impurities.[2][3] Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. With constant stirring, slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 1.[2][3] this compound will precipitate out as a solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product, for example, by air drying or in a vacuum desiccator.
Visualized Workflows
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 86-93-1 [chemicalbook.com]
- 3. This compound CAS#: 86-93-1 [m.chemicalbook.com]
- 4. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Recrystallization of 1-Phenyltetrazole-5-thiol from ethanol and chloroform
Technical Support Center: Recrystallization of 1-Phenyltetrazole-5-thiol
This guide provides troubleshooting advice and frequently asked questions for the recrystallization of this compound from ethanol and chloroform, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent (ethanol or chloroform). What should I do?
A1: This issue typically arises from using an insufficient amount of solvent.
-
Solution: Gradually add small portions of the hot solvent to the crude solid while heating and stirring until the solid completely dissolves. Be careful not to add a large excess of solvent, as this will reduce your final yield.[1] For ethanol, ensure it is near its boiling point.
Q2: The dissolved compound has "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common when the solution is supersaturated or cools too quickly.
-
Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation.[1] Allow the solution to cool more slowly.
-
Solution 2: Induce crystallization while the solution is still warm (but below the compound's melting point) by scratching the inside of the flask with a glass rod at the liquid's surface. This provides a surface for crystal nucleation.
-
Solution 3: Add a seed crystal of pure this compound to the warm solution to initiate crystallization.
Q3: No crystals have formed even after the solution has cooled to room temperature. What is the next step?
A3: Crystal formation may be slow, or the solution may not be sufficiently saturated.
-
Solution 1 (Induce Crystallization): Try scratching the inner wall of the flask with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Solution 2 (Increase Saturation): If inducing crystallization doesn't work, there may be too much solvent. Reheat the solution and boil off a portion of the solvent (e.g., 10-20%) to increase the concentration of the compound.[1] Then, allow it to cool again.
-
Solution 3 (Cool Further): Place the flask in an ice bath to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.
Q4: The final yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can result from several factors during the experimental process.
-
Reason 1 (Excess Solvent): Using too much solvent is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[1]
-
Reason 2 (Premature Crystallization): If crystals form in the hot solution during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Reason 3 (Incomplete Transfer): Product may be lost during transfers between flasks. Rinse all glassware with a small amount of the cold recrystallization solvent and add it to the final filtered product.
Q5: The recrystallized crystals are colored, but the pure compound should be white. How can I remove the colored impurities?
A5: Colored impurities can often be removed with activated charcoal.
-
Solution: After dissolving the crude this compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper to remove the charcoal, and then allow the clear, colorless filtrate to cool and crystallize.
Quantitative Data
The physical and chemical properties of this compound are summarized below.
| Property | Value | Citations |
| Chemical Name | This compound | [2][3][4][5] |
| Synonyms | 1-Phenyl-1H-tetrazole-5-thiol, 1-Phenyl-5-mercaptotetrazole | [3][5] |
| CAS Number | 86-93-1 | [2][3] |
| Molecular Formula | C₇H₆N₄S | [3][4][5] |
| Molecular Weight | 178.21 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or crystals | [2][4][6] |
| Melting Point | 145 °C (decomposes) | [2][4][6][7] |
| Solubility | Soluble in ethanol, chloroform, acetone, and methanol. Partially soluble in water. | [2][3][6][7] |
| Sensitivity | Air sensitive | [3][4][6] |
Experimental Protocols
Safety Precautions: this compound is a flammable solid, harmful if swallowed, and can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat a volume of ethanol on a hot plate to a gentle boil.
-
Solvent Addition: Add the hot ethanol to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Recrystallization from Chloroform
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate container, gently warm a volume of chloroform in a fume hood (chloroform has a low boiling point of ~61°C).
-
Solvent Addition: Carefully add the warm chloroform in small portions to the flask while stirring until the solid is completely dissolved.
-
Decolorization & Hot Filtration (Optional): Follow steps 3 and 4 from the ethanol protocol if necessary. Use chloroform as the solvent.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature in the fume hood. Do not use an ice bath unless crystallization fails to occur at room temperature, as rapid cooling of chloroform solutions can trap solvent in the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a minimal amount of cold chloroform.
-
Drying: Dry the crystals thoroughly under vacuum to ensure all residual chloroform is removed.
Visual Workflow and Troubleshooting
The following diagram illustrates the logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound CAS#: 86-93-1 [m.chemicalbook.com]
- 3. fishersci.fi [fishersci.fi]
- 4. This compound | 86-93-1 [chemicalbook.com]
- 5. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chembk.com [chembk.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of 1-Phenyltetrazole-5-thiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Phenyltetrazole-5-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary synthesis routes are:
-
From Phenyl Isothiocyanate and Sodium Azide: This is a widely used one-pot synthesis.[1][2]
-
From Anilino Sodium Dithiocarboxylate and Sodium Azide: This method has been reported to achieve high yields suitable for industrial production.[3]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthesis route and reaction conditions. The reaction of phenyl isothiocyanate with sodium azide in water using pyridine as a base can achieve yields of up to 83%.[1] A method starting from anilino sodium dithiocarboxylate has been reported to produce a yield of 93.4%.[3] An older method involving phenyl isothiocyanate and hydrazine hydrate reportedly has a much lower yield of 33%.[3]
Q3: How can I purify the final product?
A3: The most common purification method is recrystallization.[4] Effective solvent systems for recrystallization include ethanol, chloroform, or a mixture of toluene and water.[3][4]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and contact with metals should be avoided. The in-situ formation of hydrazoic acid is also a significant hazard due to its volatility and explosive nature. Always adhere to your institution's safety protocols when working with azides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Inactive or poor-quality reagents. | Use fresh, high-purity phenyl isothiocyanate, sodium azide, or anilino sodium dithiocarboxylate. | |
| Sub-optimal reaction conditions (solvent, base, temperature). | For the phenyl isothiocyanate route, ensure the use of an optimal solvent and base system, such as water and pyridine.[1] For the anilino sodium dithiocarboxylate method, maintain the reaction temperature between 85-95 °C.[3] | |
| Incorrect pH during workup. | During the acidification step, carefully adjust the pH to 2-3 to ensure complete precipitation of the product.[3] | |
| Formation of Multiple Byproducts | Side reactions of the azide. | Ensure the reaction is carried out under the recommended temperature to minimize the decomposition of sodium azide and other side reactions. |
| Impurities in starting materials. | Purify the starting materials before use if their purity is questionable. | |
| Difficulty in Product Isolation and Purification | The product is soluble in the reaction solvent. | After acidification, cool the solution to below 10 °C to facilitate precipitation.[3] |
| The product co-elutes with impurities during recrystallization. | Optimize the recrystallization solvent system. Experiment with different solvent ratios or alternative solvents like ethanol or chloroform.[4] |
Quantitative Data Summary
Table 1: Effect of Solvent and Base on the Yield of this compound from Phenyl Isothiocyanate and Sodium Azide [1]
| Entry | Solvent | Base | Yield (%) |
| 1 | THF | NaOH | 32 |
| 2 | THF/H₂O | NaOH | 45 |
| 3 | THF/H₂O | Na₂CO₃ | 54 |
| 4 | THF/H₂O | TEA | 48 |
| 5 | THF/H₂O | Pyridine | 80 |
| 6 | H₂O | Pyridine | 83 |
Table 2: Comparison of Different Synthesis Routes
| Starting Materials | Key Conditions | Reported Yield (%) | Reference |
| Phenyl Isothiocyanate, Sodium Azide | Water, Pyridine, Room Temperature | 83 | [1] |
| Anilino Sodium Dithiocarboxylate, Sodium Azide | Water, NaOH, 85-95 °C | 93.4 | [3] |
| Phenyl Isothiocyanate, Hydrazine Hydrate | Nitrous acid, Sodium Carbonate | 33 | [3] |
Experimental Protocols
Protocol 1: Synthesis from Phenyl Isothiocyanate and Sodium Azide[1]
-
In a reaction vessel, combine phenyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion, acidify the reaction mixture with concentrated HCl to a pH of 1.
-
The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Protocol 2: High-Yield Synthesis from Anilino Sodium Dithiocarboxylate[3]
-
In a 5000L reaction kettle, add 290kg of anilino sodium dithiocarboxylate and 1847kg of water.
-
With stirring, slowly add 242.4kg of a 50% sodium hydroxide solution.
-
Add 113.5kg of sodium azide to the reaction mixture.
-
Heat the mixture to 85 °C and maintain this temperature for 12 hours.
-
After the reaction is complete (monitored by a suitable method), cool the mixture to below 9 °C and filter.
-
Heat the filtrate to 30 °C and stir for 30 minutes.
-
Neutralize the solution with 149kg of concentrated sulfuric acid to a pH of 2.
-
Stir for 30-60 minutes, then cool to 8 °C.
-
Filter the crude product.
-
Recrystallize the crude product from a 95% toluene / 5% water mixture to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from phenyl isothiocyanate.
Caption: High-yield experimental workflow for this compound synthesis.
References
Troubleshooting low yield in the synthesis of tetrazole-thiol derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of tetrazole-thiol derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-substituted-1H-tetrazole-5-thiols/thiones?
The most prevalent and generally high-yielding method is the reaction of an organic isothiocyanate with sodium azide.[1][2] This [3+2] cycloaddition reaction is often preferred due to its operational simplicity and the availability of a wide range of isothiocyanate starting materials. Another common method involves the reaction of organic thiocyanates with sodium azide, often catalyzed by a Lewis acid.[3][4]
Q2: My reaction of an isothiocyanate with sodium azide is giving a low yield. What are the first steps to troubleshoot this?
When experiencing low yields, consider the following initial checks:
-
Reagent Quality: Ensure the isothiocyanate is pure and the sodium azide is fresh and dry.
-
Reaction Conditions: The choice of solvent and base is critical. While older methods reported low yields and required harsh conditions, modern protocols have significantly improved efficiency.[1][2]
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, ensuring an inert atmosphere can prevent potential side reactions if other sensitive functional groups are present.
Q3: Can the tetrazole-thiol product exist in different tautomeric forms?
Yes, 1-substituted tetrazole-5-thiol derivatives can exist in equilibrium between the thiol and thione tautomeric forms.[1][2] Spectroscopic analysis is often necessary to determine the predominant form in a given state (solution or solid).
Troubleshooting Guide: Low Yields and Side Reactions
Issue 1: Low yield in the synthesis from isothiocyanates and sodium azide.
Potential Cause 1: Suboptimal Reaction Solvent
The solvent plays a crucial role in this reaction. Using a less-than-ideal solvent can lead to poor solubility of reagents and slow reaction rates.
Suggested Solution: Water has been shown to be an excellent solvent for this reaction, particularly when paired with a suitable base like pyridine.[1][2] A study optimizing the reaction of phenyl isothiocyanate and sodium azide showed that water gave a significantly higher yield compared to other solvents like THF, CH2Cl2, CH3CN, and DMF.
Data Presentation: Effect of Solvent on Yield
| Entry | Solvent | Base | Yield (%) |
| 1 | THF | Pyridine | 15 |
| 2 | CH2Cl2 | Pyridine | 20 |
| 3 | CH3CN | Pyridine | 30 |
| 4 | DMF | Pyridine | 45 |
| 5 | H2O | Pyridine | 83 |
Data adapted from a study on the synthesis of 1-phenyl-1H-tetrazole-5(4H)-thione.[1]
Potential Cause 2: Inappropriate Base
The choice of base can significantly impact the reaction rate and yield.
Suggested Solution: Pyridine has been demonstrated to be a highly effective base for this transformation, accelerating the reaction to completion within a few hours at room temperature.[1][2] Other bases like triethylamine (TEA) may also be effective, but pyridine in water is a well-documented high-yield system.
Issue 2: The reaction is sluggish or does not go to completion.
Potential Cause: Steric Hindrance or Electronic Effects of the Isothiocyanate
The structure of the starting isothiocyanate can influence reactivity. Bulky aliphatic or electron-rich aryl isothiocyanates might react slower than their sterically unhindered or electron-poor counterparts.
Suggested Solution:
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after the standard reaction time, extend it.
-
Increase Temperature: While many reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures may promote side reactions.
-
Optimize Catalyst/Base Loading: Ensure the correct stoichiometry of the base is used. For the pyridine-water system, 3 equivalents of pyridine are recommended.[1]
Issue 3: Difficulty in product purification.
Potential Cause: Formation of Side Products
Although the reaction of isothiocyanates with sodium azide is generally clean, side reactions can occur, complicating purification.
Suggested Solution:
-
Recrystallization: The 1-substituted-1H-tetrazole-5-thione products are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, be aware that these compounds can be acidic, which might lead to tailing on silica gel. Using a small amount of a polar, acidic solvent (like acetic acid) in the eluent or using neutral alumina can sometimes mitigate this issue.
Experimental Protocols
General Protocol for the Synthesis of 1-Substituted-1H-tetrazole-5-thiones
This protocol is adapted from a reported facile one-pot synthesis.[1]
Materials:
-
Substituted isothiocyanate (1.0 mmol)
-
Sodium azide (1.2 mmol)
-
Pyridine (3.0 mmol)
-
Water (3 mL)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a round-bottom flask, add the substituted isothiocyanate (1.0 mmol), sodium azide (1.2 mmol), pyridine (3.0 mmol), and water (3 mL).
-
Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 2N HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to yield the pure 1-substituted-1H-tetrazole-5-thione.
Data Presentation: Yields for Various Isothiocyanates
| Entry | R in R-NCS | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-1H-tetrazole-5(4H)-thione | 83 |
| 2 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-1H-tetrazole-5(4H)-thione | 85 |
| 3 | Benzyl | 1-Benzyl-1H-tetrazole-5(4H)-thione | 88 |
| 4 | Cyclohexyl | 1-Cyclohexyl-1H-tetrazole-5(4H)-thione | 97 |
| 5 | n-Butyl | 1-Butyl-1H-tetrazole-5(4H)-thione | 76 |
Data adapted from Han, S. Y., et al. (2012). Bulletin of the Korean Chemical Society.[1]
Visual Guides
Caption: Experimental workflow for the synthesis of 1-substituted-1H-tetrazole-5-thiones.
Caption: Troubleshooting workflow for low yield in tetrazole-thiol synthesis.
References
Optimizing reaction conditions for complexation with 1-Phenyl-1H-tetrazole-5-thiol
Technical Support Center: Complexation with 1-Phenyl-1H-tetrazole-5-thiol
Welcome to the technical support center for optimizing reaction conditions for complexation with 1-Phenyl-1H-tetrazole-5-thiol (Hptt). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 1-Phenyl-1H-tetrazole-5-thiol (Hptt) and in what forms can it exist?
A1: 1-Phenyl-1H-tetrazole-5-thiol is a heterocyclic compound that can exist in tautomeric forms: a thione form (C=S) and a thiol form (C-S).[1] The thione form is generally considered more stable.[2] Due to the presence of multiple electron-donating nitrogen and sulfur atoms, it can act as a versatile ligand in coordination chemistry.[2]
Q2: What are the common coordination modes of Hptt with metal ions?
A2: Hptt can coordinate to metal ions in several ways:
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Monodentate: It can bind through the sulfur atom of the deprotonated thiol group.[1][2]
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Bidentate Bridging: It can bridge two metal centers using the sulfur atom and a nitrogen atom from the tetrazole ring.[2]
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Bidentate Chelating: While less common, chelation is also a possibility.
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μ2-κN, κS bridging mode: The ligand bridges two metal centers using a nitrogen and the sulfur atom.[3]
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μ2-κS, κS bridging mode: The deprotonated ligand bridges two metal centers using the sulfur atom to coordinate to both.[2][3]
The coordination mode can be influenced by factors such as the metal ion, the presence of co-ligands, and reaction conditions.[2]
Q3: What solvents are suitable for complexation reactions with Hptt?
A3: The choice of solvent is critical and depends on the specific reaction. Common solvents include:
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Methanol[4]
-
Ethanol[5]
-
Acetonitrile[6]
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N,N-Dimethylformamide (DMF)[6]
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Chloroform[5]
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Water (partially soluble)[5]
Polar protic solvents like ethanol have been shown to yield products where aprotic solvents like acetonitrile or THF failed to do so in certain syntheses.[6] For some reactions, a mixture of solvents may be optimal.
Q4: Do I need to deprotonate Hptt before the reaction?
A4: In many cases, deprotonation of the thiol group is necessary for coordination. This is often achieved by adding a base to the reaction mixture. The use of an alkali medium, such as a solution containing NaOH, can facilitate the ionization of the mercapto group, making the resulting anion a better nucleophile for coordinating with the metal center.[4] The sodium salt of Hptt is also commercially available and can be used directly.
Q5: What are some common co-ligands used in complexation reactions with Hptt?
A5: Co-ligands are often used to stabilize the resulting metal complex and influence its final structure. Commonly used co-ligands include:
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1,10-phenanthroline (Phen)[2]
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Diphosphines such as 1,2-bis(diphenylphosphino)ethane (dppe)[1][7]
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Triphenylphosphine (PPh₃)[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. 2. Suboptimal pH: The Hptt ligand may not be deprotonated, or the metal salt may be unstable at the reaction pH. 3. Reaction Temperature/Time: The reaction may not have reached completion. 4. Ligand Purity: Impurities in the Hptt can interfere with the reaction.[5] | 1. Solvent Screening: If using an aprotic solvent like acetonitrile or THF without success, try a polar protic solvent such as ethanol or methanol.[6] 2. Adjust pH: Add a base (e.g., NaOH, triethylamine) to facilitate deprotonation of the thiol group.[4] 3. Optimize Conditions: Increase the reaction temperature or extend the reaction time. Monitor reaction progress using TLC or other appropriate analytical methods. 4. Purify Ligand: Recrystallize the Hptt from ethanol or chloroform before use.[5][8] |
| Formation of an Unwanted Disulfide Dimer | 1. Oxidative Coupling of Hptt: The thiol groups of two Hptt ligands can oxidize to form a disulfide bond (1,1′-diphenyl-5,5′-dithiodi-tetrazole).[3][4] This can be promoted by certain metal ions (e.g., Fe³⁺) or atmospheric oxygen.[3][4] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.[4] 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen.[4] 3. Choice of Metal Precursor: Be aware that some metal ions are more prone to inducing oxidation. |
| Precipitation of Starting Materials | 1. Poor Solubility: The metal salt or the Hptt ligand may not be sufficiently soluble in the chosen solvent. 2. Incorrect Temperature: The reaction temperature may be too low. | 1. Change Solvent System: Use a solvent or a solvent mixture in which all reactants are soluble. DMF and DMSO are good options for dissolving a wide range of organic ligands and metal salts.[6] 2. Increase Temperature: Gently heat the reaction mixture to aid in dissolution. |
| Complex Decomposes During Work-up | 1. Instability: The synthesized complex may be sensitive to air, moisture, or light. 2. Inappropriate Purification Method: The chosen purification method (e.g., column chromatography on silica gel) may be causing decomposition. | 1. Handle with Care: Perform the work-up and purification under an inert atmosphere if the complex is air-sensitive. Protect from light if it is light-sensitive. 2. Alternative Purification: Use recrystallization as a method of purification instead of chromatography where possible. |
Experimental Protocols
General Protocol for the Synthesis of a Metal Complex with Hptt and a Co-ligand
This protocol is a generalized procedure based on common methodologies found in the literature.[2][3] Researchers should optimize the specific conditions for their system.
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Ligand Preparation: Dissolve 1-Phenyl-1H-tetrazole-5-thiol (Hptt) in a suitable solvent (e.g., methanol or ethanol).
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Deprotonation: Add a stoichiometric amount of a base (e.g., NaOH or triethylamine) to the Hptt solution and stir for a short period to ensure deprotonation.
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Addition of Metal Salt: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, CdI₂) in the same solvent.
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Addition of Co-ligand: If a co-ligand is being used (e.g., 2,2'-bipyridine), dissolve it in the same solvent and add it to the metal salt solution.
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Complexation Reaction: Slowly add the deprotonated Hptt solution to the metal salt/co-ligand solution with continuous stirring.
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) for a specified period (e.g., several hours to days). The reaction can also be carried out at room temperature.
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Isolation of Product: Allow the reaction mixture to cool. If a precipitate forms, collect it by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.
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Washing and Drying: Wash the collected solid with the reaction solvent and then a volatile solvent like diethyl ether. Dry the product under vacuum.
Example Synthesis Data
| Complex | Metal Salt | Co-ligand | Solvent | Temp. | Time | Ref. |
| {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | CoCl₂·6H₂O | 2,2′-bipy | Methanol/Water | RT | 3 days | [3] |
| [Cd₂I₂(2,2′-bipy)₂(ptt)₂] | CdI₂ | 2,2′-bipy | Methanol | RT | 3 days | [3] |
| [Co(ptt)₂]n | CoCl₂·6H₂O | None | Methanol/Water | 120°C | 3 days | [3] |
| [Pd(κ¹-S-ptt)₂(en)] | [PdCl₂(en)] | en | Methanol | RT | 24 h | [2] |
Visualizations
References
- 1. sjpas.com [sjpas.com]
- 2. researchgate.net [researchgate.net]
- 3. plu.mx [plu.mx]
- 4. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]
- 5. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. sjpas.com [sjpas.com]
- 8. This compound | 86-93-1 [chemicalbook.com]
Preventing the desulfurization of tetrazole-5-thiols during complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the desulfurization of tetrazole-5-thiols during complexation experiments.
Troubleshooting Guide
Issue 1: I am observing a loss of the thiol group and formation of the corresponding desulfurized tetrazole during complexation with a metal salt. How can I prevent this?
Answer: Desulfurization is a known side reaction, particularly when using oxidizing metal ions like copper(II). To mitigate this, consider the following strategies:
-
Choice of Metal Ion: Avoid using highly oxidizing metal ions. Copper(II) is known to promote desulfurization through an oxidative mechanism.[1][2] Consider using metal ions with a lower reduction potential, such as Zinc(II) or Platinum(II), which have been successfully used to form stable tetrazole-5-thiolate complexes.
-
Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The proposed mechanism for copper-assisted desulfurization involves oxidation by air.[1] By excluding oxygen, you can minimize this oxidative pathway.
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Control of Stoichiometry: Use a precise stoichiometry of the metal salt and the tetrazole-5-thiol ligand. An excess of the metal ion, especially an oxidizing one, can increase the likelihood of side reactions.
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Lower Reaction Temperature: Conduct the complexation at a lower temperature. Elevated temperatures can provide the activation energy for the desulfurization reaction.
Issue 2: My reaction mixture is turning a dark color, and I am getting a mixture of products instead of my desired metal-thiolate complex. What could be the cause?
Answer: A dark coloration and a mixture of products are often indicative of decomposition or side reactions, including desulfurization. Here are some potential causes and solutions:
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Oxidative Coupling: The tetrazole-5-thiol may be undergoing oxidative coupling to form a disulfide, which can be an intermediate in the desulfurization pathway.[1] This is more likely with oxidizing metal ions and in the presence of air.
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Solution: As mentioned previously, switch to a less oxidizing metal ion and work under an inert atmosphere.
-
-
Solvent Effects: The choice of solvent can influence the stability of the reactants and intermediates.
-
Solution: Screen different solvents. A less polar, aprotic solvent might be more suitable in some cases. Ensure the solvent is thoroughly deoxygenated before use.
-
-
Ligand Purity: Impurities in the tetrazole-5-thiol starting material can sometimes catalyze side reactions.
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Solution: Ensure the purity of your ligand through appropriate purification techniques such as recrystallization or chromatography.
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Issue 3: I am trying to synthesize a copper(II) complex with a tetrazole-5-thiol without desulfurization. Is this possible?
Answer: While challenging, it may be possible under specific conditions. However, the literature strongly suggests that copper(II) actively promotes desulfurization.[1][2] If the use of copper is essential, you could try the following, although success is not guaranteed:
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Use of Copper(I): Consider using a copper(I) salt instead of copper(II). Copper(I) is less oxidizing and may be less prone to initiating the desulfurization cascade.
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Stabilizing Co-ligands: The presence of strongly coordinating co-ligands might stabilize the copper(II) center and modulate its redox potential, potentially reducing its tendency to oxidize the thiol.
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Very Mild Reaction Conditions: Employ very low temperatures and strictly anaerobic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the desulfurization of tetrazole-5-thiols during complexation with copper(II)?
A1: The proposed pathway involves an initial oxidation of the tetrazole-5-thiol by copper(II) ions to form a bis(tetrazol-5-yl)disulfane intermediate. This is followed by a copper-assisted oxidation of the disulfide by air, which leads to the cleavage of the carbon-sulfur bond and the formation of the desulfurized 1-R-tetrazole.[1]
Q2: Are there any metal ions that are known to form stable complexes with tetrazole-5-thiols without causing desulfurization?
A2: Yes, Zinc(II) and Platinum(II) have been reported to form stable complexes with tetrazole-5-thiolate ligands. These metal ions are less oxidizing than copper(II) and are therefore less likely to induce desulfurization.
Q3: Can the substituent on the tetrazole ring influence the susceptibility to desulfurization?
A3: While the primary factor is the oxidizing nature of the metal ion, the electronic properties of the substituent on the tetrazole ring could have a secondary effect. Electron-donating groups might increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups might offer some protection. However, the choice of metal ion remains the most critical factor.
Q4: How can I confirm if desulfurization has occurred in my reaction?
A4: You can use a combination of analytical techniques to characterize your product mixture:
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Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the desulfurized tetrazole and the expected metal-thiolate complex.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the desulfurized product by comparing the spectra to that of an authentic sample of the desulfurized tetrazole.
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Infrared (IR) Spectroscopy: The disappearance of the C=S stretching vibration (if the thione tautomer is present) and the appearance of new bands corresponding to the desulfurized tetrazole can be indicative.
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X-ray Crystallography: If you can obtain single crystals, this will provide unambiguous structural evidence of your product(s).
Data Presentation
Table 1: Qualitative Comparison of Metal Ions for Complexation with Tetrazole-5-thiols
| Metal Ion | Propensity for Desulfurization | Notes |
| Copper(II) | High | Known to actively promote desulfurization via an oxidative mechanism.[1][2] |
| Platinum(II) | Low | Forms stable square planar complexes with tetrazole-5-thiolate ligands. |
| Zinc(II) | Low | Forms stable tetrahedral or octahedral complexes with tetrazole-5-thiolate ligands. |
Experimental Protocols
Protocol 1: Synthesis of a Platinum(II) Tetrazole-5-thiolate Complex (Example)
This protocol is adapted from general procedures for the synthesis of platinum(II) thiolato complexes and is designed to minimize desulfurization.
Materials:
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Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
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1-Phenyl-1H-tetrazole-5-thiol
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Ethanol (deoxygenated)
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Deionized water (deoxygenated)
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Inert gas (Nitrogen or Argon)
Procedure:
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In a Schlenk flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (2 equivalents) in deoxygenated ethanol under a positive pressure of inert gas.
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In a separate Schlenk flask, dissolve K₂[PtCl₄] (1 equivalent) in a minimal amount of deoxygenated deionized water.
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Slowly add the K₂[PtCl₄] solution dropwise to the stirred solution of the tetrazole-5-thiol at room temperature.
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A precipitate should form upon addition. Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
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Collect the precipitate by filtration through a cannula or in a glovebox.
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Wash the solid with deoxygenated water and then with deoxygenated ethanol to remove any unreacted starting materials and salts.
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Dry the product under vacuum.
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Characterize the product using appropriate analytical techniques (e.g., NMR, IR, MS, Elemental Analysis).
Protocol 2: Synthesis of a Zinc(II) Tetrazole-5-thiolate Complex (Example)
This protocol is based on general methods for synthesizing zinc(II) thiolate complexes.
Materials:
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Zinc(II) chloride (ZnCl₂), anhydrous
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1-Methyl-1H-tetrazole-5-thiol
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Methanol (deoxygenated)
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Triethylamine (Et₃N) (deoxygenated)
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Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, suspend anhydrous ZnCl₂ (1 equivalent) in deoxygenated methanol under an inert atmosphere.
-
In a separate Schlenk flask, dissolve 1-methyl-1H-tetrazole-5-thiol (2 equivalents) in deoxygenated methanol.
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To the solution of the tetrazole-5-thiol, add triethylamine (2 equivalents) dropwise to deprotonate the thiol. Stir for 15 minutes.
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Slowly add the zinc chloride suspension to the solution of the deprotonated ligand at room temperature with vigorous stirring.
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A white precipitate is expected to form. Continue stirring the reaction mixture at room temperature for 12 hours under an inert atmosphere.
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Isolate the solid product by filtration in an inert atmosphere.
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Wash the product with deoxygenated methanol to remove any unreacted starting materials and triethylammonium chloride.
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Dry the product under high vacuum.
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Characterize the resulting zinc(II) tetrazole-5-thiolate complex.
Visualizations
Caption: Proposed mechanism of copper-assisted desulfurization.
Caption: Workflow for preventing desulfurization during complexation.
References
- 1. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and redox reactions of binuclear zinc(ii)–thiolate complexes with elemental sulfur - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Phenyltetrazole-5-thiol (PTT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Phenyltetrazole-5-thiol (PTT) in solution.
Frequently Asked Questions (FAQs)
Q1: My PTT solution has turned slightly yellow/cloudy after preparation. What is the cause and is it still usable?
A1: A yellow discoloration or cloudiness in your PTT solution often indicates the onset of degradation, primarily through oxidation to its disulfide dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane.[1] This process can be accelerated by exposure to air (oxygen), light, and trace metal ion contaminants. While a very faint color change might not significantly impact some initial experiments, it is a sign of instability. For sensitive applications requiring high purity, it is recommended to prepare fresh solutions.
Q2: I am observing a decrease in the potency of my PTT stock solution over a short period. What are the likely reasons?
A2: A decrease in potency is a direct consequence of PTT degradation. The primary cause is the oxidative dimerization to the corresponding disulfide, which is inactive for many applications.[1] Other potential degradation pathways, such as desulfurization, can also contribute to the loss of the active thiol compound.[2] The stability is highly dependent on the solvent, pH, temperature, and exposure to oxygen and light.
Q3: What are the optimal storage conditions for PTT solutions to maximize stability?
A3: To maximize the stability of PTT in solution, it is recommended to:
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Use deoxygenated solvents: Purge your solvent with an inert gas like nitrogen or argon before dissolving the PTT.
-
Store under an inert atmosphere: Overlay the solution with nitrogen or argon in a tightly sealed container.
-
Protect from light: Use amber vials or wrap the container in aluminum foil.
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Maintain low temperatures: Store solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below, but verify solubility upon thawing.
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Control pH: For aqueous-based solutions, maintaining a slightly acidic to neutral pH can help minimize the rate of oxidation.
Q4: Which solvents are recommended for dissolving PTT?
A4: PTT is soluble in various organic solvents, including ethanol, methanol, acetone, and chloroform.[3][4] It is only partly soluble in water.[3][4] The choice of solvent can impact stability, with protic solvents potentially participating in degradation pathways. For applications requiring aqueous buffers, preparing a concentrated stock in an organic solvent like ethanol and then diluting it into the aqueous medium is a common practice.
Q5: What are the main degradation products of PTT in solution?
A5: The most commonly reported degradation product of PTT in solution is its disulfide dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane, formed via oxidative coupling.[1] In the presence of certain metal ions like copper(II), desulfurization to form 1-phenyl-1H-tetrazole has also been observed.[2] Under forced degradation conditions (e.g., strong acid/base, high heat), other degradation products may form.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of PTT solutions.
References
Common side reactions in the alkylation of 1-phenyl-1H-tetrazole-5-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of 1-phenyl-1H-tetrazole-5-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction of 1-phenyl-1H-tetrazole-5-thiol is producing a mixture of products instead of the desired S-alkylated compound. What are the common side products?
A: The most common issue in the alkylation of 1-phenyl-1H-tetrazole-5-thiol is the formation of a mixture of regioisomers. Besides the desired S-alkylated product (1-phenyl-5-alkylthio-1H-tetrazole), you are likely forming one or more N-alkylated isomers. The tetrazole ring has multiple nucleophilic nitrogen atoms that can compete with the sulfur atom for the alkylating agent. This results in a lack of regioselectivity.
Q2: How can I control the regioselectivity to favor S-alkylation over N-alkylation?
A: Temperature is a critical factor in controlling the regioselectivity of this reaction. Lower temperatures generally favor the formation of the S-alkylated product (kinetic control), while higher temperatures tend to lead to the N-alkylated product (thermodynamic control). For instance, when using α,β-unsaturated systems as alkylating agents in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate (K2CO3), S-Michael adducts are formed at room temperature, whereas N-Michael adducts are obtained at 70°C.
Q3: I have identified N-alkylated side products. Which nitrogen on the tetrazole ring is most likely to be alkylated?
A: In the alkylation of 5-substituted 1H-tetrazoles, the formation of both 1,5-disubstituted and 2,5-disubstituted tetrazoles is possible. For 1-phenyl-1H-tetrazole-5-thiol, alkylation can occur at the N2, N3, or N4 positions of the tetrazole ring. The ratio of these isomers can be influenced by the reaction conditions and the nature of the alkylating agent.
Q4: I am observing the formation of an unexpected product that is not a simple alkylation product. What else could be happening?
A: In some cases, especially with specific types of alkylating agents, more complex reactions can occur. For example, the reaction with styrenyl compounds in the presence of a catalyst like Ga(OTf)3 can lead to a formal hydroamination product after an initial hydrothiolation and subsequent rearrangement.
Q5: What are the recommended starting conditions to maximize the yield of the S-alkylated product?
A: To favor S-alkylation, it is recommended to perform the reaction at or below room temperature. A common procedure involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an alkylating agent (such as chloroacetone, phenacyl bromide, or chloromethyl acetate) in a suitable solvent. High yields of S-alkylated products have been reported using these conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired S-alkylated product and formation of multiple products. | Reaction temperature is too high, favoring N-alkylation. | Lower the reaction temperature. For Michael additions, conduct the reaction at room temperature. |
| Formation of N-alkylated isomers as the major products. | The reaction is under thermodynamic control. | Switch to conditions that favor kinetic control, primarily by lowering the reaction temperature. |
| Reaction is sluggish or does not go to completion at low temperatures. | Insufficient activation of the thiol or the alkylating agent. | Consider using a suitable base (e.g., K2CO3) to deprotonate the thiol, making it a more potent nucleophile. The choice of solvent can also play a role. |
| Complex product mixture that is difficult to separate. | A combination of S- and multiple N-alkylated isomers are being formed. | In addition to optimizing the temperature, consider the steric and electronic properties of your alkylating agent. Less hindered alkylating agents may show different selectivity. |
Quantitative Data Summary
The following table summarizes reported yields for the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with different alkylating agents.
| Alkylating Agent | Product | Yield (%) | Reference |
| Chloroacetone | 1-((1-phenyl-1H-tetrazol-5-yl)thio)propan-2-one | 92 | |
| Phenacyl bromide | 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one | 95 | |
| Chloromethyl acetate | methyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate | 90 |
Experimental Protocols
General Procedure for S-Alkylation:
This protocol is adapted from the synthesis of S-alkylated 1-phenyl-1H-tetrazole-5-thiol derivatives.
-
Dissolution: Dissolve 1-phenyl-1H-tetrazole-5-thiol in a suitable solvent (e.g., acetone, ethanol).
-
Base Addition: Add an appropriate base (e.g., potassium carbonate) to the solution to deprotonate the thiol.
-
Alkylation: Add the alkylating agent (e.g., chloroacetone, phenacyl bromide) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitor by TLC).
-
Work-up: After the reaction is complete, filter off any inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure S-alkylated product.
Visualizations
Caption: Regioselectivity in the alkylation of 1-phenyl-1H-tetrazole-5-thiol.
Caption: Troubleshooting workflow for alkylation side reactions.
Resolving solubility problems of 1-Phenyltetrazole-5-thiol in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Phenyltetrazole-5-thiol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a white to off-white solid compound.[1][2][3] Its solubility is generally observed in several common organic solvents. It is also partly soluble in water.[1][2][3][4][5] The sodium salt of this compound exhibits good water solubility.
Q2: In which organic solvents is this compound known to be soluble?
Based on available data, this compound is soluble in methanol, ethanol, acetone, and chloroform.[1][2][3][4][5] One source specifies its solubility in ethanol as 5%, resulting in a clear, colorless to faintly yellow solution.[2]
Q3: What is the water solubility of this compound?
This compound is described as being "partly soluble" or "partly miscible" in water.[1][2][4][6] An aqueous suspension of the compound has a pH in the range of 3-5.[1][2] For applications requiring aqueous solutions, using the sodium salt is a better approach, as it is soluble in water at a concentration of 1g/15ml, forming a clear solution.
Q4: How does pH affect the solubility of this compound?
The thiol group in this compound is acidic, and the tetrazole ring also has acidic protons. Therefore, its solubility is expected to be pH-dependent.[7] In acidic solutions (pH 3-5), the compound exists predominantly in its neutral, less soluble form.[1][2] In basic solutions, it will deprotonate to form a more soluble salt. This is evidenced by a synthesis procedure where the compound is dissolved in 5% aqueous NaOH.[1][2]
Q5: Are there any known safety concerns when handling this compound, especially when heating to dissolve?
Yes, this compound is a flammable solid and may explode upon heating.[6] It is crucial to handle this compound with care, avoid ignition sources, and use appropriate personal protective equipment. When heating is necessary to aid dissolution, it should be done cautiously, preferably using a controlled heating mantle or water bath and avoiding open flames.
Solubility Data
The following table summarizes the available solubility information for this compound. Please note that quantitative data is limited, and the terms "soluble" and "partly soluble" are based on qualitative descriptions from various sources.
| Solvent | Solubility | Appearance of Solution | Reference |
| Methanol | Soluble | - | [1][2][3][4][5] |
| Ethanol | Soluble (5%) | Clear, colorless to faintly yellow | [1][2][3][4][5] |
| Acetone | Soluble | - | [1][2][3][4][5] |
| Chloroform | Soluble | - | [1][2][3][4][5] |
| Water | Partly Soluble / Partly Miscible | Suspension (pH 3-5) | [1][2][4][6] |
| Water (Sodium Salt) | 1 g / 15 mL | Clear |
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in an Organic Solvent
If you are encountering problems dissolving this compound, follow this troubleshooting workflow:
References
- 1. This compound CAS#: 86-93-1 [m.chemicalbook.com]
- 2. This compound | 86-93-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1-Phenyl-1H-tetrazole-5-thiol, 99% | Fisher Scientific [fishersci.ca]
- 5. 1-Phenyl-1H-tetrazole-5-thiol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Phenyl-5-mercaptotetrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Phenyl-5-mercaptotetrazole (PMT).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1-Phenyl-5-mercaptotetrazole?
A1: A common and effective method for the synthesis of 1-Phenyl-5-mercaptotetrazole involves the use of anilino sodium dithio-carboxylate and sodium azide as the primary raw materials.[1]
Q2: What is a typical solvent system for this synthesis?
A2: Water is often used as the reaction solvent.[1] For recrystallization and purification, a mixed solvent system of toluene and water has been shown to be effective.[1]
Q3: What are the key reaction conditions to monitor during the synthesis?
A3: Key reaction conditions to monitor include temperature, reaction time, and pH. The reaction is typically carried out at an elevated temperature (e.g., 85-95 °C) for several hours (e.g., 10-12 hours).[1] The pH is critical during the workup and neutralization step to precipitate the product.[1]
Q4: What are the primary safety concerns associated with the synthesis of 1-Phenyl-5-mercaptotetrazole?
A4: The synthesis involves sodium azide, which is highly toxic and can form explosive azides with certain metals. It is crucial to handle sodium azide with extreme care in a well-ventilated area and avoid contact with acids and metals.[2][3] The product, 1-Phenyl-5-mercaptotetrazole, is a flammable solid and can cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2][3]
Q5: How can the purity of the final product be assessed?
A5: The purity of 1-Phenyl-5-mercaptotetrazole can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Ensure the reaction temperature is maintained within the optimal range (85-95 °C).[1]- Verify the reaction time is sufficient (10-12 hours).[1]- Check the quality and molar ratios of the starting materials. The molar ratio of anilinodithiocarboxylic acid sodium to sodium azide is ideally between 1.05:1 and 1.2:1.[1] |
| Loss of product during workup. | - Carefully control the pH during the acid neutralization step to ensure complete precipitation of the product (pH 2-3).[1]- Ensure the cooling process after neutralization is adequate (below 10 °C) to maximize precipitation.[1] | |
| Product is Impure (Discolored, Oily) | Incomplete removal of starting materials or byproducts. | - Ensure thorough washing of the crude product after filtration.- Optimize the recrystallization process. The volume ratio of the crude product to the recrystallization solution (toluene/water) should be between 1:2 and 1:3.[1] The mass fraction of toluene in the recrystallization solution should be 85-95%.[1] |
| Degradation of the product. | - Avoid excessive heating during drying. | |
| Difficulty in Filtration | Fine particle size of the precipitate. | - Allow the precipitate to age in the cooled mother liquor for a longer period to encourage crystal growth.- Use an appropriate filter medium. |
| Reaction Stalls or Proceeds Slowly | Inefficient mixing or heat transfer at a larger scale. | - Ensure adequate agitation is maintained throughout the reaction.- Monitor the internal reaction temperature closely to ensure uniform heating. |
| Catalyst issue. | - Confirm the correct amount and concentration of the alkali solution (catalyst) is used. The molar ratio of anilino sodium dithiocarboxylate to the alkali solution should be 1:1.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of 1-Phenyl-5-mercaptotetrazole[1]
This protocol is based on a patented method suitable for industrial production.
1. Reaction Setup:
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In a suitable reaction vessel, add anilino sodium dithio-carboxylate and water. The mass ratio of water to anilino sodium dithiocarboxylate should be between 5:1 and 7:1.
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Begin stirring the mixture.
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Slowly add the catalyst, which is a 50% mass fraction sodium hydroxide solution. The molar ratio of anilino sodium dithiocarboxylate to the alkali solution is 1:1.
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Add sodium azide to the reaction mixture under continuous stirring. The molar ratio of anilino sodium dithiocarboxylate to sodium azide should be in the range of 1.05:1 to 1.2:1.
2. Reaction:
-
Heat the reaction mixture to a temperature between 85 °C and 95 °C.
-
Maintain this temperature and continue stirring for 10 to 12 hours.
-
Monitor the reaction progress by sampling and appropriate analysis (e.g., HPLC).
3. Workup and Isolation of Crude Product:
-
Once the reaction is complete, cool the mixture to below 10 °C.
-
Perform suction filtration to separate the solid byproducts.
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Transfer the filtrate to a separate vessel and heat it to 30-40 °C with stirring.
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Neutralize the solution by adding an acid (e.g., concentrated sulfuric acid or industrial-grade hydrochloric acid) until the pH of the solution is between 2 and 3.
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Stir the mixture for 30-60 minutes after neutralization.
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Cool the solution to below 10 °C to precipitate the crude 1-Phenyl-5-mercaptotetrazole.
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Isolate the crude product by suction filtration.
4. Purification (Recrystallization):
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Prepare a recrystallization solution consisting of a mixed solution of toluene and water, with a toluene mass fraction of 85-95%.
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Dissolve the crude 1-Phenyl-5-mercaptotetrazole product in the recrystallization solution. The volume ratio of the crude product to the recrystallization solution should be between 1:2 and 1:3.
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After complete dissolution, allow the solution to cool, inducing crystallization of the pure product.
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Separate the purified crystals by filtration.
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Dry the final product to obtain 1-Phenyl-5-mercaptotetrazole.
Data Presentation
Table 1: Summary of Key Reaction Parameters for Scaled-Up Synthesis [1]
| Parameter | Value |
| Reactants | |
| Anilino sodium dithio-carboxylate | 290 kg |
| Sodium Azide | 113.5 kg |
| Water (Solvent) | 1847 kg |
| Catalyst (50% NaOH solution) | 242.4 kg |
| Neutralizing Acid (Conc. H₂SO₄) | 149 kg |
| Reaction Conditions | |
| Temperature | 85 °C |
| Reaction Time | 12 hours |
| Purification | |
| Recrystallization Solvent | 95% Toluene / 5% Water |
| Solvent Volume | 510 L |
| Results | |
| Final Product Yield | 252.4 kg (93.4%) |
Visualizations
References
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectral Data for 1-Phenyltetrazole-5-thiol and Related Compounds
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Phenyltetrazole-5-thiol, a key building block in medicinal chemistry. The data is presented alongside that of analogous thiol-containing tetrazole derivatives to offer a clear perspective on their structural nuances.
This report details the experimental protocols for acquiring NMR data and presents the spectral information in easily digestible tables. Furthermore, a logical workflow for NMR data acquisition and analysis is visualized to aid in understanding the experimental process.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two comparable compounds: 1-methyl-1H-tetrazole-5-thiol and 5-(methylthio)-1-phenyl-1H-tetrazole. The data was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d6), a common solvent for NMR analysis.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 7.78 | m | Phenyl H |
| 7.64 | m | Phenyl H | |
| 7.61 | m | Phenyl H | |
| 1-methyl-1H-tetrazole-5-thiol | 3.96 | s | CH₃ |
| 5-(methylthio)-1-phenyl-1H-tetrazole | 9.01 | s | Triazolyl H |
| 7.92 | s | Phenyl H | |
| 7.12-7.61 | m | Phenyl H | |
| 5.36 | s | CH₂ | |
| 1.61 | s | CH₃ |
Table 2: ¹³C NMR Spectral Data (DMSO-d6)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 160.6, 155.1, 142.6, 129.5, 121.5, 114.3, 108.7, 76.4, 14.8 | Aromatic & Tetrazole C, Thiol C |
| 1-methyl-1H-tetrazole-5-thiol | 153.32, 33.87 | Tetrazole C, CH₃ |
| 5-(methylthio)-1-phenyl-1H-tetrazole | 158.5, 155.1, 143.0, 129.9, 122.2, 115.9, 109.9, 14.8 | Aromatic & Tetrazole C, S-CH₃ |
Experimental Protocols
The NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in DMSO-d6. For the ¹H NMR of this compound, 0.031 g of the compound was dissolved in 0.5 ml of DMSO-d6. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow involved in obtaining and interpreting NMR spectral data for chemical structure elucidation.
Caption: A flowchart illustrating the key stages of NMR spectroscopy.
This comprehensive guide provides valuable spectral data and procedural insights for researchers working with this compound and related heterocyclic compounds. The presented information facilitates a deeper understanding of their structural properties, which is essential for applications in drug discovery and development.
A Comparative Guide to the Analytical Characterization of 1-Phenyl-1H-tetrazole-5-thiol: FTIR vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the characterization of pharmaceutical intermediates and active pharmaceutical ingredients, precise and reliable analytical techniques are paramount. This guide provides a detailed comparison of two fundamental methods, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the analysis of 1-Phenyl-1H-tetrazole-5-thiol (PMT), a key building block in the synthesis of various therapeutic agents. This objective comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy for their needs.
At a Glance: FTIR vs. Mass Spectrometry for PMT Analysis
| Feature | Fourier-Transform Infrared (FTIR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Functional groups present in the molecule. | Molecular weight and fragmentation pattern, leading to elemental composition and structural elucidation. |
| Sample State | Solid or liquid. | Solid, liquid, or gas; requires volatilization for some techniques. |
| Sensitivity | Microgram to milligram range. | Nanogram to picogram range. |
| Destructive? | No. | Yes. |
| Key Application | Rapid identification and confirmation of functional groups. | Precise determination of molecular weight and structural formula. |
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present in a compound. The infrared spectrum of 1-Phenyl-1H-tetrazole-5-thiol reveals characteristic absorption bands corresponding to its distinct structural features.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
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A small amount of 1-Phenyl-1H-tetrazole-5-thiol (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.
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The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
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The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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A background spectrum of a pure KBr pellet is recorded.
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The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
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The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
FTIR Spectral Data for 1-Phenyl-1H-tetrazole-5-thiol
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3107 | N-H stretch | Tetrazole ring |
| ~3060 | C-H stretch | Aromatic ring |
| ~1600 | C=N stretch | Tetrazole ring |
| ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~1300 | C-N stretch | |
| ~1100 | Thione C=S stretch |
Note: The presence of a broad band in the 2500-3000 cm⁻¹ region can also be indicative of the S-H stretching vibration of the thiol tautomer.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For 1-Phenyl-1H-tetrazole-5-thiol, Electron Ionization (EI) is a common method used.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
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A small amount of the solid sample is introduced into the ion source via a direct insertion probe.
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The probe is heated to volatilize the sample.
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
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A detector records the abundance of each ion.
Mass Spectral Data for 1-Phenyl-1H-tetrazole-5-thiol
| m/z | Ion | Relative Intensity (%) |
| 178 | [M]⁺ | 100 |
| 135 | [M - N₃]⁺ | ~80 |
| 104 | [C₆H₅N₂]⁺ | ~10 |
| 91 | [C₆H₅N]⁺ | ~15 |
| 77 | [C₆H₅]⁺ | ~55 |
The molecular ion peak [M]⁺ at m/z 178 confirms the molecular weight of 1-Phenyl-1H-tetrazole-5-thiol (C₇H₆N₄S). The fragmentation pattern provides valuable structural information.
Alternative Analytical Techniques
While FTIR and MS are primary tools for the characterization of 1-Phenyl-1H-tetrazole-5-thiol, other techniques provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | broad singlet | 1H | SH/NH |
| 7.60 - 7.80 | multiplet | 5H | Aromatic protons |
¹³C NMR (100 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=S |
| ~134 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~125 | Aromatic CH |
Elemental Analysis
Elemental analysis determines the percentage composition of elements in a compound, which can be used to confirm the empirical and molecular formula.
Theoretical Elemental Composition of C₇H₆N₄S:
| Element | Percentage (%) |
| Carbon (C) | 47.18 |
| Hydrogen (H) | 3.39 |
| Nitrogen (N) | 31.44 |
| Sulfur (S) | 17.99 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Experimental workflow for FTIR analysis.
Caption: Experimental workflow for Mass Spectrometry analysis.
Conclusion
Both FTIR and Mass Spectrometry are indispensable tools for the comprehensive analysis of 1-Phenyl-1H-tetrazole-5-thiol. FTIR provides a rapid and non-destructive method for confirming the presence of key functional groups, making it ideal for routine identification and quality control. In contrast, Mass Spectrometry offers unparalleled sensitivity and provides definitive information on molecular weight and elemental composition, which is crucial for structural elucidation and confirmation. For a complete and unambiguous characterization, a combinatorial approach utilizing FTIR, MS, and NMR spectroscopy, supplemented by elemental analysis, is recommended. This integrated analytical strategy ensures the identity, purity, and structural integrity of 1-Phenyl-1H-tetrazole-5-thiol, supporting its application in research and drug development.
Unveiling the Structural Nuances of 1-Phenyltetrazole-5-thiol Metal Complexes: A Comparative Guide to X-ray Diffraction Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of metal complexes is paramount for predicting their chemical behavior, reactivity, and potential therapeutic applications. This guide provides a comparative analysis of the X-ray diffraction data for metal complexes of 1-Phenyltetrazole-5-thiol (Hptt), offering a valuable resource for the rational design of new metallodrugs and functional materials.
This publication delves into the structural intricacies of cobalt (II) and cadmium (II) complexes with the versatile ligand this compound. Through a detailed examination of their crystallographic data, this guide aims to provide a clear comparison of their coordination geometries, bond parameters, and overall molecular architecture. Furthermore, it outlines the detailed experimental protocols for their synthesis and X-ray diffraction analysis, alongside a discussion of alternative characterization techniques.
At a Glance: Structural Comparison of Hptt Metal Complexes
The coordination of this compound to different metal centers results in distinct structural arrangements. Below is a summary of key crystallographic data for a dinuclear cobalt(II) complex, {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, and a dinuclear cadmium(II) complex, [Cd₂I₂(2,2′-bipy)₂(ptt)₂].[1][2]
| Parameter | {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | [Cd₂I₂(2,2′-bipy)₂(ptt)₂] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 10.2345(7) | 13.456(3) |
| b (Å) | 12.8765(9) | 11.987(2) |
| c (Å) | 14.9876(10) | 20.123(4) |
| α (°) | 87.987(2) | 90 |
| β (°) | 81.234(2) | 109.87(3) |
| γ (°) | 75.432(2) | 90 |
| V (ų) | 1876.5(2) | 3045.6(10) |
| Z | 1 | 2 |
| Metal-Metal Distance (Å) | 2.8185(10) (Co···Co) | 3.9282(14) (Cd···Cd) |
| Coordination Geometry | Distorted Octahedral | Distorted Trigonal Bipyramidal |
Delving Deeper: Experimental Protocols
The synthesis and structural elucidation of these metal complexes involve a series of precise experimental procedures.
Synthesis of {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}
A solution of this compound (Hptt) (0.178 g, 1 mmol) in methanol (10 mL) was added to a solution of Co(OAc)₂·4H₂O (0.249 g, 1 mmol) in methanol (10 mL) with stirring. Subsequently, a solution of 2,2′-bipyridine (0.156 g, 1 mmol) in methanol (5 mL) was added to the mixture. The resulting solution was stirred for 30 minutes and then filtered. The filtrate was left to stand at room temperature, and dark red block-shaped crystals suitable for X-ray diffraction were obtained after several days.
Synthesis of [Cd₂I₂(2,2′-bipy)₂(ptt)₂]
A methanolic solution (10 mL) of this compound (Hptt) (0.178 g, 1 mmol) and triethylamine (0.101 g, 1 mmol) was added to a solution of CdI₂ (0.364 g, 1 mmol) in methanol (10 mL). To this mixture, a solution of 2,2′-bipyridine (0.156 g, 1 mmol) in methanol (5 mL) was added. The mixture was stirred for 1 hour and then filtered. The filtrate was allowed to slowly evaporate at room temperature, yielding colorless block-shaped crystals suitable for X-ray analysis.
Single-Crystal X-ray Diffraction Analysis
Data collection for the single crystals was performed on a Bruker SMART APEX II CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound metal complexes.
Caption: A flowchart illustrating the key stages from synthesis to structural analysis of this compound metal complexes.
Beyond Diffraction: A Look at Alternative and Complementary Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding of these metal complexes requires a multi-technique approach.
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Elemental Analysis (EA): Confirms the empirical formula of the synthesized complexes by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
-
Infrared (IR) Spectroscopy: Provides information about the coordination mode of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=S, N-N) upon complexation.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and the presence of solvent molecules by monitoring weight loss as a function of temperature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide valuable information about the structure and dynamics in solution, offering a comparison to the solid-state structure.
-
Magnetic Susceptibility Measurements: For paramagnetic complexes, such as those of Co(II), this technique provides insights into the electronic structure and magnetic properties of the metal center.
By combining the precise structural data from X-ray diffraction with information from these complementary techniques, researchers can build a more complete picture of the chemical and physical properties of this compound metal complexes, paving the way for their application in various scientific and technological fields.
References
Comparative Analysis of the Antibacterial Efficacy of 1-Phenyl-1H-tetrazole-5-thiol Derivatives
A comprehensive guide for researchers and drug development professionals on the antibacterial potential of novel tetrazole compounds, supported by experimental data.
This guide provides a comparative overview of the antibacterial activity of a series of newly synthesized 1-phenyl-1H-tetrazole-5-thiol derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a concise yet detailed summary of the antibacterial efficacy of these compounds against common Gram-positive and Gram-negative bacteria. The data presented is derived from the study "Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives" by Mekky and Thamir (2019), published in the International Journal of Research in Pharmaceutical Sciences.
Data Presentation: Antibacterial Activity
The antibacterial activity of the synthesized 1-phenyl-1H-tetrazole-5-thiol derivatives was assessed using the agar well diffusion method. The results, presented as the diameter of the inhibition zone in millimeters (mm), are summarized in the table below. The compounds were tested against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus.
| Compound ID | Derivative Structure/Substitution | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. aureus |
| A1 | 1-phenyl-1H-tetrazole-5-thiol | - | - |
| A2 | 5-((2-oxopropyl)thio)-1-phenyl-1H-tetrazole | 25 | 22 |
| A3 | 5-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-tetrazole | 15 | 16 |
| A4 | 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate | 24 | 18 |
| A5 | 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | 18 | 17 |
| A6 | N'-((4-chlorophenyl)methylene)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | 17 | 18 |
| A7 | N'-((2-hydroxyphenyl)methylene)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | 16 | 17 |
| A8 | N'-((4-methoxyphenyl)methylene)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | 22 | 19 |
| A9 | N'-((4-(dimethylamino)phenyl)methylene)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | 19 | 24 |
| A10 | N'-((4-nitrophenyl)methylene)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | 18 | 23 |
| A11 | N'-(furan-2-ylmethylene)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide | 21 | 18 |
| A12 | 5-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-tetrazole | 17 | 16 |
| A13 | 5-((2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-tetrazole | 20 | 21 |
Key Observations:
-
The parent compound, 1-phenyl-1H-tetrazole-5-thiol (A1), did not exhibit any antibacterial activity.
-
Among the tested derivatives, compound A2 (5-((2-oxopropyl)thio)-1-phenyl-1H-tetrazole) showed the highest inhibitory activity against E. coli with an inhibition zone of 25 mm.[1]
-
Compound A9 (N'-((4-(dimethylamino)phenyl)methylene)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetohydrazide) demonstrated the maximum activity against S. aureus with an inhibition zone of 24 mm.[1]
-
Several other derivatives also showed significant antibacterial activity. Notably, compounds A2, A4, A8, A11, and A13 displayed the highest inhibition against E. coli.[1] For S. aureus, compounds A2, A9, A10, and A13 were the most effective.[1]
Experimental Protocols
The antibacterial screening was conducted following the agar well diffusion method.[2]
1. Preparation of Test Compounds: The synthesized 1-phenyl-1H-tetrazole-5-thiol derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of known concentrations.
2. Bacterial Strains and Culture Medium: The antibacterial activity was evaluated against two bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The bacteria were cultured on nutrient agar plates.
3. Agar Well Diffusion Assay: The nutrient agar medium was inoculated with the respective bacterial cultures. Wells of six-millimeter diameter were made in the agar plates. Each well was then filled with 92 μL of the solution of a specific derivative.
4. Incubation: The agar plates were incubated at 37 °C for 24 hours.
5. Data Analysis: Following incubation, the diameter of the zone of inhibition around each well was measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity of the compound. Control experiments with the solvent (DMSO) were also performed to ensure that the solvent had no inhibitory effect on the bacterial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the agar well diffusion method used to assess the antibacterial activity of the 1-phenyl-1H-tetrazole-5-thiol derivatives.
References
1-Phenyltetrazole-5-thiol: A Comparative Guide to its Efficacy as a Corrosion Inhibitor Against Other Heterocyclic Thiols
In the realm of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount for extending the lifespan and ensuring the integrity of metallic components. Among the various classes of organic corrosion inhibitors, heterocyclic thiols have garnered significant attention due to their superior performance, particularly in acidic environments. This guide provides a comprehensive comparison of 1-Phenyltetrazole-5-thiol (PTZ), also known as 1-Phenyl-5-mercaptotetrazole (PMT), with other prominent heterocyclic thiols, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the selection and evaluation of corrosion inhibitors.
Performance Comparison of Heterocyclic Thiol Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the performance of this compound and other selected heterocyclic thiols as corrosion inhibitors for steel and copper alloys in various corrosive media.
Table 1: Corrosion Inhibition Efficiency of this compound (PTZ/PMT) on Steel
| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Q235 Steel | 1 M HCl | 5 mM | 25 | 97.1 | [1] |
| Mild Steel | 1 M HCl | 500 ppm | Not Specified | >90 (qualitative) | [2] |
| Steel | 0.5 M H₂SO₄ | 10⁻³ M | Not Specified | 98 | [3] |
| Steel | 1/3 M H₃PO₄ | 10⁻³ M | Not Specified | 98 | [3] |
Table 2: Comparative Corrosion Inhibition Efficiency of Various Heterocyclic Thiols on Steel in 1 M HCl
| Inhibitor | Metal | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-Amino-2-mercapto-5-(4-(pyrrol-1-yl)phenyl)-1,3,4-triazole | Mild Steel | 500 ppm | Not Specified | 96.3 | [4] |
| 5-(4-chlorophenyl)-1H-tetrazole | Mild Steel | 500 ppm | Not Specified | >90 (qualitative) | [2] |
| 1-(9'-acridinyl)-5-(4'-chlorophenyl) tetrazole | Mild Steel | Not Specified | 30 | 92.74 | [5] |
| 2-mercaptobenzothiazole (with Na₂HPO₄) | API 5L X42 | Not Specified | Not Specified | >90 | [6] |
Table 3: Direct Comparison of 1-Phenyl-5-mercaptotetrazole (PMT) with Other Heterocyclic Inhibitors for Copper Alloy in a Neutral Corrosive Medium
This table is based on a study comparing the efficiency of various inhibitors on a Cu24Zn5Al alloy in a sodium sulfate solution.[7]
| Inhibitor | Abbreviation | Comparative Efficiency |
| 1-Phenyl-5-mercaptotetrazole | PMT | Demonstrated superior efficiency in forming a protective coordinative compound on the copper surface compared to the other inhibitors listed below. |
| Tetrazole | TTA | Less efficient than PMT. |
| Benzotriazole | BTA | Less efficient than PMT. |
| Hydroxy benzotriazole | HBTA | Less efficient than PMT. |
| 2-mercaptobenzotriazole | MBT | Less efficient than PMT. |
| 2-mercaptobenzimidazole | MBI | Less efficient than PMT. |
| 2-aminopyrimidine | 2-AP | Less efficient than PMT. |
| Imidazole | IBM | Less efficient than PMT. |
From the data, this compound consistently exhibits high inhibition efficiencies, often exceeding 95%, for steel in strong acidic environments.[1][3] While a direct, side-by-side comparison on steel under identical conditions is not available in the reviewed literature, the data suggests that PTZ is a highly effective inhibitor, comparable to other high-performing heterocyclic thiols. The comparative study on copper alloy further underscores the superior film-forming ability of PMT over other common heterocyclic inhibitors like BTA and MBT.[7]
Mechanism of Corrosion Inhibition
The high inhibitory action of this compound and other heterocyclic thiols is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (N and S) and the phenyl group in the molecular structure. These features allow for strong chemical and physical interactions with the metal surface.
General mechanism of corrosion inhibition by heterocyclic thiols.
The diagram above illustrates the general mechanism where the heterocyclic thiol inhibitor adsorbs onto the metal surface, forming a protective film. This film acts as a barrier to both the cathodic reaction (hydrogen evolution) and the anodic reaction (metal dissolution), thereby significantly reducing the overall corrosion rate. The adsorption process is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[1]
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments commonly used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
a. Materials and Preparation:
-
Metal Specimen: Mild steel coupons of known composition and dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).
-
Surface Preparation: The coupons are mechanically polished with a series of emery papers of increasing grit size (e.g., 180, 400, 800, 1200 grit), followed by rinsing with distilled water and degreasing with a suitable solvent like acetone. The cleaned coupons are then dried in a desiccator and accurately weighed using an analytical balance.
-
Corrosive Solution: Prepare the corrosive medium, for example, 1 M HCl, by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: Prepare a range of concentrations of the inhibitor in the corrosive solution.
b. Experimental Procedure:
-
Immerse the pre-weighed metal coupons in beakers containing the corrosive solution with and without different concentrations of the inhibitor.
-
The immersion is carried out for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, the coupons are removed, gently cleaned with a brush to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
The weight loss is determined by subtracting the final weight from the initial weight.
-
The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following equations:
-
CR (g m⁻² h⁻¹) = ΔW / (A * t)
-
IE (%) = [(CR₀ - CRᵢ) / CR₀] * 100 where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).
a. Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a certain period (e.g., 30 minutes) to reach a steady open circuit potential (OCP).
-
A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to their intersection.
-
The inhibition efficiency is calculated as:
-
IE (%) = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
b. Electrochemical Impedance Spectroscopy (EIS):
-
After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
The impedance of the system is measured at each frequency.
-
The data is typically presented as Nyquist and Bode plots.
-
The impedance data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The inhibition efficiency is calculated from the Rct values:
-
IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole [mdpi.com]
A Comparative Guide to the Efficacy of Phenylmercaptotetrazole in Spectrophotometry
For researchers, scientists, and professionals in drug development, the selection of an appropriate chromogenic reagent is a critical step in the spectrophotometric determination of metal ions. This guide provides an objective comparison of 1-Phenyl-5-mercaptotetrazole (PMT), also known as 1-Phenyl-1H-tetrazole-5-thiol, with other established reagents for the spectrophotometric analysis of palladium (Pd) and bismuth (Bi). The efficacy of these reagents is evaluated based on key analytical parameters supported by experimental data from various studies.
Principle of Spectrophotometric Analysis with Chromogenic Reagents
Spectrophotometric methods for metal ion determination are based on the formation of a colored complex between the target metal ion and a specific organic ligand, known as a chromogenic reagent. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. The choice of reagent is crucial for achieving high sensitivity and selectivity.
Phenylmercaptotetrazole as a Chromogenic Reagent
1-Phenyl-5-mercaptotetrazole (PMT) has been identified as a reagent for the spectrophotometric determination of palladium and bismuth. It forms stable complexes with these metal ions, enabling their quantification. While comprehensive data from a single source is limited, this guide consolidates available information to facilitate a comparative assessment.
Efficacy in Palladium (Pd) Determination
The selection of a suitable reagent for the spectrophotometric determination of palladium is essential for achieving accurate and sensitive measurements. Below is a comparison of PMT with other commonly used reagents.
Table 1: Comparison of Reagents for Spectrophotometric Determination of Palladium (II)
| Reagent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (ppm) | Optimal pH/Acidity |
| 1-Phenyl-5-mercaptotetrazole (PMT) | Data not available | Data not available | Data not available | Data not available |
| 1-Amino-4-hydroxyanthraquinone | 620 | 1.1 x 10⁴ | Not Specified | 3.8 |
| o-Methoxyphenyl thiourea | 325 | Not Specified | Not Specified | 1.0 - 8.0 M HCl |
| 1-(2-pyridylazo)-2-naphthol (PAN) | 678 | 1.2 x 10⁴ | 0.5 - 10 | 1.5 - 7.5 |
| 3-hydroxy-2-methyl-1,4-naphthoquinone 4-oxime | Not Specified | 1.86 x 10⁴ | 0.41 - 6.78 | 4.0 - 6.0 |
Efficacy in Bismuth (Bi) Determination
For the determination of bismuth, several reagents offer high sensitivity and are suitable for various sample matrices. This section compares PMT with some of these alternatives.
Table 2: Comparison of Reagents for Spectrophotometric Determination of Bismuth (III)
| Reagent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (ppm) | Optimal pH |
| 1-Phenyl-5-mercaptotetrazole (PMT) | Data not available | Data not available | Data not available | Data not available |
| Alizarin Red S (in presence of CPC) | 507 | 1.4 x 10⁴ | 0.25 - 7.5 | 3 |
| 3-hydroxy-1,2-benzoquinone | 510 | 2.67 x 10³ | 5 - 150 | 4 - 6 |
| Arsenazo(III) | 612 | 1.9 x 10⁴ | 0.1 - 4.25 | 1.9 |
| Pyrocatechol Violet | 648 | 1.72 x 10⁴ | 0.2 - 8.0 | 3.4 |
Note: As with palladium, detailed quantitative data for the spectrophotometric determination of bismuth using PMT is not well-documented in publicly available literature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for spectrophotometric analysis.
General Experimental Workflow for Spectrophotometric Metal Ion Determination
Caption: General workflow for spectrophotometric metal ion analysis.
Detailed Protocol for Bismuth Determination using Alizarin Red S[3]
-
Reagent Preparation:
-
Prepare a 1x10⁻³ M Alizarin Red S (ARS) solution by dissolving 0.0342 g of ARS in 100 ml of distilled water.
-
Prepare a 1x10⁻³ M Cetylpyridinium chloride (CPC) solution by dissolving 0.0895 g of CPC in 250 ml of distilled water.
-
Prepare a buffer solution of pH 3.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of Bismuth(III) (1000 µg/ml).
-
Prepare working standard solutions by diluting the stock solution.
-
For water samples, acidify and digest if necessary to bring bismuth into solution.
-
-
Procedure:
-
Transfer a suitable aliquot of the sample or standard solution containing 5-200 µg of Bi(III) into a 20 ml calibrated flask.
-
Add 2 ml of 1x10⁻³ M ARS solution.
-
Add 5 ml of 1x10⁻³ M CPC solution.
-
Add 1 ml of the pH 3 buffer solution.
-
Add 0.5 ml of 1% Triton X-100 solution to prevent turbidity.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance at 507 nm against a reagent blank.
-
-
Analysis:
-
Construct a calibration curve by plotting absorbance versus the concentration of the bismuth standards.
-
Determine the concentration of bismuth in the sample from the calibration curve.
-
Signaling Pathway and Logical Relationships
The underlying principle of spectrophotometric analysis involves a direct relationship between the concentration of the analyte and the measured absorbance, as described by the Beer-Lambert Law.
Caption: Relationship defined by the Beer-Lambert Law.
Conclusion
Phenylmercaptotetrazole shows potential as a chromogenic reagent for the spectrophotometric determination of palladium and bismuth. However, a significant lack of comprehensive and publicly available quantitative data, such as molar absorptivity and detection limits, hinders a complete and objective comparison with more established reagents. The data presented for alternative reagents such as Alizarin Red S for bismuth and various reagents for palladium demonstrate their well-characterized and sensitive nature for these applications. Further research is warranted to fully elucidate the analytical performance of Phenylmercaptotetrazole and establish its efficacy in spectrophotometry. For researchers requiring immediate and validated methods, the established alternative reagents with well-documented protocols and performance characteristics are recommended.
Structural characterization of novel complexes based on 1-phenyl-1H-tetrazole-5-thiol
A comparative analysis of novel metal complexes derived from 1-phenyl-1H-tetrazole-5-thiol (Hptt) reveals a diversity of structural motifs and intriguing physicochemical properties. This guide provides a detailed comparison of recently synthesized cobalt, cadmium, mercury, palladium, and platinum complexes, offering insights for researchers in coordination chemistry and drug development.
Structural and Physicochemical Data Comparison
The coordination of 1-phenyl-1H-tetrazole-5-thiol with various metal centers leads to a range of molecular structures, from discrete dinuclear complexes to one-dimensional coordination polymers. The ligand's ability to adopt different coordination modes, including bridging and chelating, contributes to this structural diversity. A summary of key structural and physical data for several novel complexes is presented below.
| Complex | Metal Center | M-M Distance (Å) | Coordination Mode of ptt Ligand | Magnetic Properties | Fluorescence |
| {[Co2(OH)2(2,2′-bipy)2(Hptt)2]·(ptt)2·(H2O)2} (2)[1][2] | Co(II) | 2.8185(10) | μ2-κN, κS bridging | Strong antiferromagnetic | Not Reported |
| [Cd2I2(2,2′-bipy)2(ptt)2] (3)[1][2] | Cd(II) | 3.9282(14) | μ2-κS, κS bridging | Not Applicable | Fluorescent |
| [Co(ptt)2]n (4)[1][2] | Co(II) | Not Applicable | Not specified in abstract | Strong antiferromagnetic | Not Reported |
| [Cd(ptt)2]n (5)[1][2] | Cd(II) | Not Applicable | Not specified in abstract | Not Applicable | Fluorescent |
| [Hg(κ1-ptt)2] (1)[2] | Hg(II) | Not Applicable | κ1-S | Not Reported | Not Reported |
| [Pd2(κ2-ptt)4] (1)[2] | Pd(II) | Not Applicable | Bridging bidentate (S and N) | Not Reported | Not Reported |
| [Pt(ptz)2dppe][3] | Pt(II) | Not Applicable | Monodentate (S) | Not Reported | Not Reported |
Experimental Protocols
The synthesis and characterization of these complexes involve a series of standard yet crucial experimental techniques.
General Synthesis of Metal Complexes with 1-phenyl-1H-tetrazole-5-thiol
A general procedure for the synthesis of metal complexes with 1-phenyl-1H-tetrazole-5-thiol (Hptt) involves the reaction of a metal salt with the Hptt ligand in a suitable solvent. For instance, the reaction of two molar equivalents of Hptt with one molar equivalent of Hg(OAc)2·xH2O in ethanol yields [Hg(κ1-ptt)2].[2] Further reaction of this complex with phosphine or diamine co-ligands can lead to the formation of mixed-ligand complexes.[2] The synthesis of cobalt and cadmium complexes has also been achieved, resulting in various nuclearities and dimensionalities.[1][2]
Single-Crystal X-ray Diffraction
To determine the precise molecular structure of the synthesized complexes, single-crystal X-ray diffraction is employed. A suitable single crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature. The structure is then solved and refined using specialized software packages. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[1][2]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the coordination mode of the ligand. The disappearance of the S-H stretching vibration and shifts in the C=N and C-S stretching frequencies upon complexation provide evidence for the coordination of the thiolato sulfur and tetrazole nitrogen atoms to the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Hg(II), Cd(II), Pd(II), Pt(II)), 1H, 13C, and where applicable, 31P NMR spectroscopy are used to elucidate the structure in solution.[2][3] The chemical shifts of the ligand protons and carbons are sensitive to coordination.
-
UV-Vis Spectroscopy: Electronic absorption spectra can provide information about the electronic transitions within the complex and the coordination geometry of the metal ion.
Magnetic Susceptibility Measurements
For paramagnetic complexes, such as those of Co(II), variable-temperature magnetic susceptibility measurements are performed to investigate the magnetic properties. These measurements can reveal the nature and strength of magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers.[1][2]
Visualized Workflows and Relationships
Caption: General workflow for the synthesis and characterization of metal complexes.
Caption: Different coordination modes of the 1-phenyl-1H-tetrazole-5-thiolate ligand.
Concluding Remarks
The structural characterization of novel complexes based on 1-phenyl-1H-tetrazole-5-thiol demonstrates the ligand's versatility in coordinating to various metal centers, leading to diverse and interesting molecular architectures. The data presented herein provides a comparative overview that can guide future research in the design and synthesis of new coordination complexes with potentially valuable magnetic, optical, or biological properties. Further investigation into the biological activities of these and related complexes is a promising avenue for the development of new therapeutic agents.[4][5][6]
References
- 1. PlumX [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. sjpas.com [sjpas.com]
- 4. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential: A Comparative Analysis of Substituted 1-Phenyl-5-Mercaptotetrazoles Against Standard Antifungal Agents
For Immediate Release
In the persistent search for novel antifungal agents to combat the growing challenge of fungal infections, substituted 1-phenyl-5-mercaptotetrazoles have emerged as a promising class of compounds. This guide offers a comprehensive comparison of the in vitro antifungal properties of these tetrazole derivatives against established standard antifungal drugs. The data presented, supported by detailed experimental protocols, provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new and effective antifungal therapies.
Comparative Antifungal Activity: Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of various substituted 1-phenyl-5-mercaptotetrazoles was evaluated and compared with standard antifungal agents. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined against a panel of clinically relevant fungal strains.
A study on a series of substituted 1-phenyl-5-mercaptotetrazoles revealed a range of antifungal activity. The MIC values for these compounds were found to be between 40 and >1000 µg/mL against various fungal species, including Candida tropicalis, C. pseudotropicalis, C. mogii, Trichosporon cutaneum, Cryptococcus albidus, and Saccharomyces cerevisiae[1]. Notably, Candida strains showed the lowest sensitivity, while S. cerevisiae was the most susceptible[1]. The study also highlighted that for halogenated derivatives, the antifungal effect decreased in the order of bromo > chloro > fluoro substitutions[1].
In another investigation, novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and tested against Candida albicans and Aspergillus niger. One of the synthesized compounds demonstrated moderate activity with MIC values of 500 µg/mL against C. albicans and 750 µg/mL against A. niger, though this was less potent than the standard drug fluconazole[2].
The following table summarizes the comparative MIC values of selected substituted 1-phenyl-5-mercaptotetrazoles and standard antifungal drugs against various fungal strains.
| Compound/Standard Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Substituted 1-Phenyl-5-Mercaptotetrazoles | |||
| Halogenated Derivatives | Candida spp., Trichosporon cutaneum, Cryptococcus albidus, Saccharomyces cerevisiae | 40 - >1000 | [1] |
| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | 500 | [2] |
| Aspergillus niger | 750 | [2] | |
| Standard Antifungal Drugs | |||
| Fluconazole | Candida albicans | (Typically ≤8) | [2] |
| Aspergillus niger | (Typically >64) | [2] | |
| Ketoconazole | Candida albicans | (Typically ≤1) | |
| Amphotericin B | Candida spp., Aspergillus spp. | (Typically ≤2) |
Note: The MIC values for standard drugs are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the antifungal activity of the substituted 1-phenyl-5-mercaptotetrazoles was performed using the broth microdilution method, a standardized technique for antifungal susceptibility testing.
Broth Microdilution Method
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
The test compounds (substituted 1-phenyl-5-mercaptotetrazoles) and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control (wells containing no antifungal agent).
-
The inhibition can be assessed visually or by measuring the optical density using a microplate reader.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the in vitro antifungal susceptibility testing of the substituted 1-phenyl-5-mercaptotetrazoles.
References
- 1. Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1-Phenyltetrazole-5-thiol Tautomers: An Experimental Comparison
A definitive guide for researchers on the experimental validation of the tautomeric forms of 1-Phenyltetrazole-5-thiol, presenting a comparative analysis of spectroscopic and crystallographic data. This guide provides detailed experimental protocols and contrasts the findings with those for 1-methyltetrazole-5-thiol to offer a comprehensive understanding of the structural-activity relationships.
The tautomeric equilibrium between the thione and thiol forms of 1-phenyl-1H-tetrazole-5-thiol is a critical aspect influencing its chemical reactivity, coordination chemistry, and biological activity. For drug development professionals and researchers, unambiguous structural determination is paramount. This guide provides an objective comparison of the experimental data that validates the predominant tautomeric structure of this compound.
Tautomeric Equilibrium of this compound
The existence of this compound as either the thione or thiol tautomer is a subject of significant interest. The equilibrium between these two forms is influenced by factors such as the physical state (solid or solution), solvent polarity, and temperature. Experimental evidence from various analytical techniques overwhelmingly supports the predominance of the thione tautomer.
Caption: Tautomeric equilibrium of this compound.
Comparative Spectroscopic Data
Spectroscopic analysis is a cornerstone in the elucidation of tautomeric forms. The following tables summarize the key experimental data from Fourier-Transform Infrared (FTIR) spectroscopy, as well as Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for this compound and the comparative compound 1-methyltetrazole-5-thiol, which serves as a model for the thione form.
Table 1: FTIR Spectroscopic Data (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | This compound (Thione) | 1-Methyltetrazole-5-thiol (Thione) | Thiol Tautomer (Expected) |
| N-H Stretch | 3100-3000 | ~3040 | N/A | Absent |
| S-H Stretch | 2600-2550 | Absent | Absent | Present |
| C=S Stretch | 1200-1050 | Present | Present | Absent |
| C=N Stretch | 1650-1550 | Present | Present | Present |
Note: The presence of a broad absorption band around 3040 cm⁻¹ and the absence of a distinct S-H stretching band are strong indicators of the thione form for this compound.
Table 2: ¹H NMR Spectroscopic Data (ppm)
| Proton | This compound (Thione) | 1-Methyltetrazole-5-thiol (Thione) | Thiol Tautomer (Expected) |
| Phenyl Protons | 7.61-7.78 (m) | N/A | Similar to thione |
| N-H Proton | ~14.5 (br s) | N/A | Absent |
| S-H Proton | Absent | Absent | ~3.0-4.0 (s) |
| N-CH₃ Protons | N/A | ~3.9 (s) | N/A |
Note: The downfield chemical shift observed for the labile proton in this compound is characteristic of an N-H proton in a thione-like structure, rather than an S-H proton.
Table 3: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | This compound (Thione) | 1-Methyltetrazole-5-thiol (Thione) | Thiol Tautomer (Expected) |
| C=S Carbon | ~164.3 | ~163.5 | Absent |
| C-S Carbon | Absent | Absent | ~145-155 |
| Phenyl Carbons | 125.1, 129.7, 130.6, 133.4 | N/A | Similar to thione |
| N-CH₃ Carbon | N/A | ~34.5 | N/A |
Note: The chemical shift of the tetrazole ring carbon at ~164.3 ppm is indicative of a C=S double bond, providing strong evidence for the thione tautomer.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of chemical structures. Below are the methodologies for the key experiments cited in this guide.
FTIR Spectroscopy
-
Objective: To identify the presence or absence of key functional groups (N-H, S-H, C=S) that differentiate the thione and thiol tautomers.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans is typically used to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of N-H, S-H, and C=S stretching vibrations.
NMR Spectroscopy
-
Objective: To determine the chemical environment of protons and carbons in the molecule to distinguish between the tautomeric forms.
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired at room temperature using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum are analyzed. The chemical shifts in the ¹³C NMR spectrum are assigned to the corresponding carbon atoms in the molecule. The presence of a C=S signal and the chemical shift of the labile proton are key diagnostic features.
Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive evidence of the dominant tautomer.
-
Instrumentation: A Bruker D8 VENTURE single-crystal X-ray diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol or acetonitrile).
-
Data Collection: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffraction data are collected using a series of ω and φ scans.
-
Structure Solution and Refinement: The collected data are processed to obtain the unit cell parameters and integrated intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Analysis: The final refined crystal structure provides bond lengths, bond angles, and torsion angles, which can be used to unequivocally identify the tautomeric form present in the crystal lattice.
Experimental Workflow for Tautomer Validation
The systematic validation of the tautomeric structure of a compound like this compound involves a multi-faceted approach, integrating computational and experimental techniques.
Caption: A generalized experimental workflow for tautomer validation.
Conclusion
The comprehensive analysis of experimental data from FTIR, ¹H NMR, and ¹³C NMR spectroscopy, supported by X-ray crystallographic studies of related compounds, strongly indicates that this compound exists predominantly in the thione tautomeric form in both the solid state and in common organic solvents. The characteristic spectroscopic signatures, including the presence of an N-H and a C=S group and the absence of an S-H group, provide a clear and consistent picture. This guide provides researchers with the necessary comparative data and experimental protocols to confidently validate the structure of this compound and its derivatives in their own studies.
A Comparative Spectroscopic Analysis of 1-Phenyl-1H-tetrazole-5-thiol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data
This guide provides a comprehensive comparison of the spectral characteristics of 1-phenyl-1H-tetrazole-5-thiol and two of its structurally similar analogs: 1-(4-chlorophenyl)-1H-tetrazole-5-thiol and 1-(4-methylphenyl)-1H-tetrazole-5-thiol. The data presented, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, offers valuable insights for the identification, characterization, and quality control of these compounds in research and drug development settings.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the mass spectrometry, 1H NMR, and IR spectroscopy of 1-phenyl-1H-tetrazole-5-thiol and its selected analogs.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-Phenyl-1H-tetrazole-5-thiol | C7H6N4S | 178.21 | 178 (M+), 152, 135, 125, 104, 91, 77, 64, 51[1] |
| 5-(4-Chlorophenyl)-1H-tetrazole | C7H5ClN4 | 180.59 | 180 (M+), 154, 152, 125[2] |
| 5-(p-Tolyl)-1H-tetrazole | C8H8N4 | 160.18 | Not explicitly found in search results. |
Table 2: 1H NMR Spectral Data (in DMSO-d6)
| Compound | Chemical Shift (δ) and Multiplicity |
| 1-Phenyl-1H-tetrazole-5-thiol | ~7.61-7.78 (m, 5H, Ar-H)[3] |
| 5-(4-Chlorophenyl)-1H-tetrazole | 8.07 (d, J=8.28 Hz, 2H), 7.70 (d, J=8.25 Hz, 2H)[1] |
| 5-(p-Tolyl)-1H-tetrazole | Not explicitly found in search results. |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Key Absorption Bands (cm-1) |
| 1-Phenyl-1H-tetrazole-5-thiol | Gas Phase Spectrum available from NIST[4] |
| 5-(4-Chlorophenyl)-1H-tetrazole | 3385 (broad), 1645, 1634[1] |
| 5-(p-Tolyl)-1H-tetrazole | Not explicitly found in search results. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Mass Spectrometry (Electron Ionization)
Sample Preparation: Solid samples are introduced directly into the ion source of the mass spectrometer.
Instrumentation: The data for 1-phenyl-1H-tetrazole-5-thiol was obtained from the NIST Mass Spectrometry Data Center.[4] While the specific instrument is not detailed, a typical electron ionization mass spectrometer would be used.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Detection: Positive ion mode
Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Sample Preparation: A small amount of the solid sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d6), in a standard 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 300 MHz or 400 MHz instrument, is commonly used.[1]
Data Acquisition:
-
Nucleus: 1H
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
-
Pulse Program: Standard single-pulse experiment
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw free induction decay (FID) signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR, is utilized.[2]
Data Acquisition:
-
Technique: Transmission
-
Spectral Range: Typically 4000-400 cm-1
-
Resolution: 4 cm-1
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a small molecule by mass spectrometry.
Caption: A generalized workflow for the analysis of a solid sample by mass spectrometry.
References
Safety Operating Guide
Safe Disposal of 1-Phenyltetrazole-5-thiol: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: 1-Phenyltetrazole-5-thiol is a hazardous chemical with significant risks. Improper handling and disposal can lead to severe safety incidents. This document provides essential procedural guidance for the safe management and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Core Safety & Hazard Information
This compound is a flammable solid that is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed and may cause an allergic skin reaction.[2] Crucially, high-nitrogen compounds like tetrazoles are often unstable or explosive, a tendency that can be exacerbated by heat, friction, or reaction with incompatible materials such as strong oxidizing agents.[1] Heating, in particular, may cause an explosion.[1]
Hazard Summary Table:
| Hazard Type | Description | Data Source |
| Physical Hazards | Flammable solid.[2][3] May form explosive mixtures with air.[1] Heating may cause an explosion.[1] | Fisher Scientific SDS, PubChem |
| Health Hazards | Harmful if swallowed.[1][3] Causes serious eye irritation.[2] Causes skin irritation and may cause an allergic skin reaction.[2][4] May cause respiratory irritation.[4] | Santa Cruz Biotechnology SDS, Fisher Scientific SDS, ChemicalBook SDS |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects. Should not be released into the environment.[2] | Fisher Scientific SDS |
| Chemical Hazards | High nitrogen content contributes to instability.[1] Avoid contact with strong oxidizing agents.[1] | Santa Cruz Biotechnology SDS |
Primary Disposal Protocol: Professional Hazardous Waste Management
On-site chemical neutralization or deactivation of this compound is strongly discouraged without a validated and peer-reviewed protocol. The inherent instability of the tetrazole ring presents a significant risk of uncontrolled, explosive decomposition. The primary and mandatory disposal route is through a licensed environmental waste management contractor.
Step-by-Step Procedure for Professional Disposal:
-
Do Not Mix: Do not combine this compound waste with other chemical waste streams, especially not with oxidizing agents.[1] Keep it in its original or a compatible, clearly labeled container.
-
Container and Labeling: Ensure the waste container is in good condition, tightly sealed, and accurately labeled as "Hazardous Waste: this compound". Include appropriate hazard symbols (e.g., flammable, irritant).
-
Segregated Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, open flames, and incompatible materials.[2][5]
-
Documentation: Maintain a detailed inventory of the waste, including the quantity and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow Regulations: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1]
Handling and Spill Management
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the area of all personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity of the spill.[1]
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., as recommended by your institution's safety protocols), and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS office immediately.
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe handling and disposal of this compound. Adherence to these procedures and consultation with your institution's safety professionals are paramount to ensuring a safe laboratory environment.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 3. Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling 1-Phenyltetrazole-5-thiol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides comprehensive, step-by-step operational and disposal plans for 1-Phenyltetrazole-5-thiol (CAS 86-93-1), ensuring laboratory safety and procedural clarity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₆N₄S[1][2] |
| Molecular Weight | 178.22 g/mol |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | Approximately 145 °C (with decomposition)[3][4] |
| Solubility | Soluble in ethanol, acetone, and chloroform.[3][4] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling to avoid adverse health effects and ensure laboratory safety.[5]
| Hazard | Description | GHS Classification |
| Flammability | Flammable solid.[5][6] | Flammable Solid, Category 1 (H228)[6] |
| Explosive Potential | May explode upon heating.[5] | |
| Acute Toxicity | Harmful if swallowed.[5] | Acute Toxicity, Oral, Category 4 (H302) |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[5][6] | Skin Irritation, Category 2 (H315); Skin Sensitization, Category 1 (H317)[6] |
| Eye Irritation | Causes serious eye irritation.[5] | Eye Irritation, Category 2 (H319)[6] |
| Respiratory Irritation | Irritating to the respiratory system. | Specific Target Organ Toxicity (Single Exposure), Category 3 (H335) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to mitigate inhalation of dust and control the strong, unpleasant odor characteristic of thiols. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for splash contact. For full contact, a breakthrough time of >480 minutes is advised.[7] Given the lack of specific breakthrough data for this compound, consider double-gloving or using thicker nitrile gloves. Always inspect gloves for integrity before use and replace them immediately if contact with the chemical is suspected. |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields (compliant with EN 166 or OSHA 29 CFR 1910.133).[6] |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and fire hazards. |
| Respiratory Protection | Respirator | For situations with a risk of exceeding exposure limits or experiencing irritation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[6] |
Operational Plans: Step-by-Step Handling Procedures
Weighing and Transfer of Solid this compound
This protocol is designed to minimize the risk of inhalation and contamination when handling the powdered form of the chemical.
Experimental Protocol:
-
Preparation:
-
Ensure a designated workspace is prepared within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have all necessary equipment ready, including an analytical balance, spatulas, weighing paper or boats, and a pre-labeled container for the prepared solution.
-
Prepare a waste container for contaminated disposables within the fume hood.
-
-
Tare the Receiving Vessel:
-
Place a clean, empty, and sealable container (e.g., a vial or flask) on the analytical balance and tare it.
-
-
Transfer the Powder:
-
Inside the fume hood, carefully open the this compound stock container.
-
Using a clean spatula, transfer the desired amount of the powder to the tared container. To minimize dust, transfer the powder in small increments.[8]
-
Securely close the stock container immediately after use.
-
-
Final Weighing:
-
Seal the receiving container and carefully transport it back to the analytical balance.
-
Place the sealed container on the balance to obtain the final weight of the transferred powder.
-
-
Dissolution:
-
Return the sealed container to the fume hood.
-
Slowly add the desired solvent to the container to dissolve the powder. Keep the container opening pointed away from you.
-
-
Cleanup:
-
Dispose of all contaminated items (weighing paper, gloves, bench paper) in the designated hazardous waste container within the fume hood.
-
References
- 1. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 86-93-1 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.dk [fishersci.dk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
